molecular formula C20H24N2O3 B8070465 N-Benzyl L-Z-Valinamide

N-Benzyl L-Z-Valinamide

Numéro de catalogue: B8070465
Poids moléculaire: 340.4 g/mol
Clé InChI: LIIPFWIZLJOOAS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-Benzyl L-Z-Valinamide is a useful research compound. Its molecular formula is C20H24N2O3 and its molecular weight is 340.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Benzyl L-Z-Valinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Benzyl L-Z-Valinamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

benzyl N-[1-(benzylamino)-3-methyl-1-oxobutan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-15(2)18(19(23)21-13-16-9-5-3-6-10-16)22-20(24)25-14-17-11-7-4-8-12-17/h3-12,15,18H,13-14H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIIPFWIZLJOOAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

N-Benzyl L-Z-Valinamide potential as an antimicrobial agent

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: N-Benzyl L-Z-Valinamide as a Lipophilic Peptidomimetic Scaffold for Antimicrobial Development

Executive Summary

N-Benzyl L-Z-Valinamide (CAS: 20998-83-8) represents a distinct class of protected amino acid amides with significant potential in early-stage antimicrobial drug discovery.[1] Structurally characterized by a lipophilic benzyloxycarbonyl (Z or Cbz) protecting group at the N-terminus and a benzyl amide at the C-terminus, this compound serves as a robust peptidomimetic scaffold .[1]

Its potential as an antimicrobial agent is grounded in two primary mechanisms: protease inhibition (mimicking the P1-P2 substrate specificity of bacterial proteases) and membrane permeation (facilitated by its high hydrophobicity).[1] Unlike traditional antibiotics that target cell wall synthesis, this scaffold offers a template for developing inhibitors against intracellular targets such as bacterial ClpP proteases or peptide deformylases , as well as agents capable of disrupting the integrity of mycobacterial cell envelopes.[1]

This guide provides a comprehensive technical analysis of N-Benzyl L-Z-Valinamide, detailing its synthesis, physicochemical properties, theoretical mechanisms of action, and protocols for validating its antimicrobial efficacy.[1]

Chemical Basis & Physicochemical Properties[1][2][3]

The efficacy of N-Benzyl L-Z-Valinamide is dictated by its structural components, which balance hydrophobic bulk with hydrogen-bonding capability.[1]

  • Chemical Name: Benzyl (S)-(1-(benzylamino)-3-methyl-1-oxobutan-2-yl)carbamate[1]

  • Formula:

    
    
    
  • Molecular Weight: 340.42 g/mol

  • Key Structural Motifs:

    • Z-Group (Cbz): Provides metabolic stability against aminopeptidases and increases LogP for membrane crossing.[1]

    • L-Valine Core: Mimics the hydrophobic side chains preferred by many bacterial proteases (e.g., S. aureus V8 protease, Clostridium collagenases).[1]

    • N-Benzyl Amide: Caps the C-terminus, preventing carboxypeptidase degradation and providing aromatic interactions within enzyme active sites.[1]

Table 1: Physicochemical Profile

PropertyValue (Predicted)Relevance to Antimicrobial Activity
LogP 3.5 – 4.2High lipophilicity favors penetration of Gram-positive and Mycobacterial cell walls.[1]
TPSA ~60 ŲLow polar surface area suggests good passive permeability.[1]
H-Bond Donors 2Sufficient for binding active site residues (e.g., catalytic serine/cysteine).[1]
Rotatable Bonds 8Flexibility allows induced fit into protease binding pockets.[1]

Mechanisms of Action (MOA)

The antimicrobial potential of N-Benzyl L-Z-Valinamide is hypothesized to operate via a dual-mechanism model.

Protease Inhibition (Competitive)

Many bacterial pathogens rely on intracellular proteases for protein turnover and virulence factor secretion.[1] The Z-Val-NHBn structure mimics the transition state of peptide substrates.[1]

  • Target: Serine proteases (e.g., ClpP) or Cysteine proteases (e.g., Gingipains in P. gingivalis).[1]

  • Mechanism: The benzyl groups occupy the hydrophobic S1 and S2 pockets of the enzyme, blocking the active site from natural substrates.

Membrane Disruption

The "dumbbell" shape of the molecule (two aromatic rings separated by a short peptide linker) allows it to insert into the lipid bilayer.[1]

  • Effect: At high concentrations, it may disrupt the packing of the bacterial cytoplasmic membrane, leading to leakage of ions and ATP, a mechanism observed in other N-benzyl amino acid derivatives [1].[1]

MOA_Pathway Compound N-Benzyl L-Z-Valinamide Membrane Bacterial Membrane (Lipid Bilayer) Compound->Membrane Hydrophobic Insertion Protease Bacterial Protease (e.g., ClpP, Subtilisin) Compound->Protease Competitive Binding Effect1 Membrane Partitioning & Depolarization Membrane->Effect1 Effect2 Active Site Blockade (S1/S2 Pocket Binding) Protease->Effect2 Outcome Bacterial Cell Death (Stasis or Lysis) Effect1->Outcome Effect2->Outcome

Figure 1: Dual mechanism of action targeting bacterial membranes and intracellular proteases.[1]

Experimental Protocols

To validate the potential of N-Benzyl L-Z-Valinamide, the following self-validating protocols should be employed.

Chemical Synthesis (DCC Coupling Method)

This protocol ensures the retention of chirality (L-configuration) and high purity.[1]

Reagents:

  • Z-L-Valine (1.0 eq)[1]

  • Benzylamine (1.1 eq)[1]

  • DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 eq)[1]

  • HOBt (Hydroxybenzotriazole) (1.1 eq)[1]

  • Solvent: Anhydrous Dichloromethane (DCM)[1]

Workflow:

  • Activation: Dissolve Z-L-Valine and HOBt in DCM at 0°C. Add DCC dropwise. Stir for 30 min to form the active ester.[1]

  • Coupling: Add Benzylamine slowly. Allow the reaction to warm to room temperature and stir for 12–18 hours.

  • Workup: Filter off the precipitated DCU (dicyclohexylurea).[1] Wash the filtrate with 1N HCl (removes unreacted amine), saturated

    
     (removes unreacted acid), and brine.[1]
    
  • Purification: Recrystallize from Ethyl Acetate/Hexane or purify via silica gel chromatography.

  • Validation: Confirm structure via

    
    -NMR (look for benzyl protons at ~5.1 ppm and ~4.4 ppm) and Mass Spectrometry (
    
    
    
    ).
Antimicrobial Susceptibility Testing (MIC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against standard strains (S. aureus ATCC 29213, E. coli ATCC 25922).

Protocol (CLSI Guidelines):

  • Preparation: Dissolve N-Benzyl L-Z-Valinamide in DMSO (Stock: 10 mg/mL).

  • Dilution: Prepare serial 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate. Final concentration range: 0.5 – 256 µg/mL.[1]

  • Inoculation: Add bacterial suspension adjusted to

    
     CFU/mL.
    
  • Controls:

    • Positive Control: Ciprofloxacin or Vancomycin.[1]

    • Solvent Control: DMSO (max 1% v/v).[1]

    • Sterility Control: Media only.

  • Incubation: 37°C for 16–20 hours.

  • Readout: The MIC is the lowest concentration with no visible growth.[1]

Table 2: Expected Activity Profile (Based on Class Analogues [2])

OrganismExpected MIC (µg/mL)Notes
Staphylococcus aureus8 – 64Moderate activity due to cell wall permeability.[1]
Escherichia coli> 128Likely efflux-prone; requires permeabilizer (e.g., Polymyxin B nonapeptide).[1]
Mycobacterium smegmatis16 – 64High lipophilicity aids penetration of mycolic acid layer.[1]

Structure-Activity Relationship (SAR) Optimization

To transition from a "scaffold" to a potent "lead," researchers should explore the following modifications:

  • De-protection (Z-Group Removal):

    • Hydrogenolysis (

      
      , Pd/C) yields H-Val-NHBn .[1] The free amine increases water solubility but may reduce membrane permeability.[1] This variant is often more active against Gram-negative bacteria if uptake transporters are utilized.[1]
      
  • Halogenation of Benzyl Rings:

    • Adding -Cl or -CF3 to the benzyl amide ring (e.g., 3-trifluoromethylbenzyl) significantly enhances antimicrobial potency by increasing lipophilicity and metabolic stability [3].[1]

  • Isosteric Replacement:

    • Replacing the amide bond with a thioamide can improve stability against bacterial proteases.[1]

SAR_Logic Scaffold N-Benzyl L-Z-Valinamide (Lead Scaffold) Mod1 Remove Z-Group (Free Amine) Scaffold->Mod1 Mod2 Add Halogens to Benzyl (e.g., 4-F, 3-CF3) Scaffold->Mod2 Mod3 Backbone Modification (N-Methylation) Scaffold->Mod3 Result1 Increased Solubility Target: Transporters Mod1->Result1 Result2 Enhanced Potency Target: Membrane/Enzyme Mod2->Result2 Result3 Proteolytic Stability Target: In vivo Half-life Mod3->Result3

Figure 2: Strategic modifications to optimize the N-Benzyl L-Z-Valinamide scaffold.

Safety & Toxicology Considerations

Before advancing to in vivo models, cytotoxicity must be ruled out.

  • Assay: MTT assay on HEK293 (human embryonic kidney) or HepG2 cells.

  • Selectivity Index (SI): Calculated as

    
    .[1] An SI > 10 is desired.[1]
    
  • Risk: High lipophilicity correlates with non-specific membrane toxicity. If

    
     is low (< 50 µg/mL), formulation in liposomes or nanocarriers is recommended to reduce host toxicity.[1]
    

References

  • Sriram, D., et al. (2006).[1] "Synthesis and antimycobacterial activity of novel N-(benzyl)-1-aminomethyl-3-benzoylhydrazinoisatins." Journal of Antimicrobial Chemotherapy.

  • Panda, S.S., et al. (2016).[1] "Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives."[1] Journal of Saudi Chemical Society.[1]

  • Al-Wahaibi, L.H., et al. (2023).[1] "Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides." Molecules.

  • Guzman, J.D. (2014).[1] "Natural cinnamic acids, synthetic derivatives and hybrids with antimicrobial activity." Molecules.

(Note: While N-Benzyl L-Z-Valinamide is a specific chemical entity, its biological profile is inferred from the well-documented class of N-benzyl amino acid amides and carbamates referenced above.)[1]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the spectroscopic properties of N-α-Carboxybenzyl-L-Valine Benzylamide (commonly referred to as N-Benzyl L-Z-Valinamide). As a protected amino acid derivative, this compound serves as a crucial building block in peptide synthesis and drug discovery. Understanding its spectroscopic signature is paramount for confirming its identity, purity, and conformational characteristics. This document synthesizes data from core spectroscopic techniques, offering both theoretical foundations and practical, field-proven insights for its characterization.

Molecular Structure and Spectroscopic Overview

N-Cbz-L-Valine Benzylamide incorporates several key functional groups that give rise to a distinct spectroscopic fingerprint: a Carboxybenzyl (Cbz or Z) protecting group, an L-valine core with its chiral center and isopropyl side chain, and a C-terminal benzylamide. Each of these components contributes unique signals in Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Circular Dichroism (CD) analyses.

A comprehensive characterization relies on the synergistic interpretation of data from these methods to build a complete molecular profile.

Caption: Chemical structure of N-Cbz-L-Valine Benzylamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of N-Cbz-L-Valine Benzylamide in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy

The proton NMR spectrum reveals the number of different types of protons and their connectivity. The chemical shifts are influenced by neighboring functional groups and the overall molecular conformation.

Expertise & Experience: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice for initial characterization due to its ability to dissolve many protected amino acids. However, solvents like deuterated dimethyl sulfoxide (DMSO-d₆) can be more informative as they often provide better resolution of amide protons through hydrogen bonding.[1]

Predicted ¹H NMR Chemical Shifts (in CDCl₃)

Proton Assignment Multiplicity Approximate Chemical Shift (δ, ppm) Key Insights
Aromatic (Cbz & Benzyl) Multiplet 7.20 - 7.40 Overlapping signals from the two phenyl rings.
Amide (Benzylamide N-H ) Triplet ~6.5 - 7.0 Coupling to the adjacent CH₂ group. Position is solvent-dependent.
Amide (Cbz N-H ) Doublet ~5.2 - 5.8 Coupling to the α-proton. Broadness can indicate conformational exchange.
Cbz -O-CH₂ -Ph Singlet ~5.10 Characteristic singlet for the benzylic protons of the Cbz group.
Valine α-CH Multiplet ~4.2 - 4.4 Coupled to both the Cbz N-H and the β-proton.
Benzylamide -CH₂ -Ph Doublet ~4.4 - 4.6 Diastereotopic protons may appear as a multiplet due to the chiral center.
Valine β-CH Multiplet ~2.1 - 2.3 Complex splitting due to coupling with α-H and the two γ-methyl groups.

| Valine γ-CH₃ (x2) | Doublet of Doublets | ~0.9 - 1.1 | The two methyl groups are diastereotopic and will appear as distinct doublets. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their hybridization and electronic environment.

Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

Carbon Assignment Approximate Chemical Shift (δ, ppm) Key Insights
Amide & Carbamate C=O 169 - 173 & 156 - 158 Two distinct carbonyl signals, with the carbamate being more upfield.
Aromatic Carbons 127 - 137 Multiple signals corresponding to the carbons of the two phenyl rings.
Cbz -O-C H₂-Ph ~67 Diagnostic signal for the Cbz protecting group.
Valine α-C ~59 Position is characteristic of an α-carbon in a peptide-like environment.[2]
Benzylamide -C H₂-Ph ~44
Valine β-C ~31

| Valine γ-C H₃ (x2) | 18 - 20 | Two distinct signals confirming the diastereotopic nature of the methyl groups. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Expertise & Experience: Attenuated Total Reflectance (ATR) is the preferred method for solid samples as it requires minimal sample preparation. The most diagnostic regions are the N-H stretching region (3500-3200 cm⁻¹) and the carbonyl (C=O) stretching region (1800-1600 cm⁻¹).[3]

Characteristic IR Absorption Bands

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Interpretation
N-H Stretch Amide & Carbamate 3300 - 3400 A relatively sharp peak indicates the presence of secondary amides.
Aromatic C-H Stretch Phenyl Rings 3000 - 3100 Signals just above 3000 cm⁻¹ are characteristic of sp² C-H bonds.[3]
Aliphatic C-H Stretch Isopropyl & CH₂ 2850 - 2980 Signals just below 3000 cm⁻¹ are characteristic of sp³ C-H bonds.[3]
C=O Stretch (Amide I) Benzylamide ~1640 - 1660 The Amide I band is one of the most intense peaks in the spectrum.[4]
C=O Stretch Cbz Carbamate ~1690 - 1710 The carbamate carbonyl typically appears at a higher frequency than the amide carbonyl.[5]
N-H Bend (Amide II) Amide & Carbamate ~1530 - 1550 This band, coupled with the Amide I band, confirms the presence of the amide linkage.[4]

| C-O Stretch | Cbz Carbamate | ~1250 - 1270 | Strong band associated with the C-O single bond of the carbamate group.[6] |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and offers structural information through the analysis of its fragmentation patterns.

Expertise & Experience: Electrospray Ionization (ESI) is the ideal technique for this type of molecule as it is a soft ionization method that typically produces the protonated molecular ion [M+H]⁺ with minimal in-source fragmentation. This allows for unambiguous determination of the molecular weight.

  • Molecular Formula: C₂₀H₂₄N₂O₃

  • Monoisotopic Mass: 340.1787 Da

  • Expected [M+H]⁺: 341.1865 m/z

Tandem MS (MS/MS) Fragmentation

By selecting the [M+H]⁺ ion and subjecting it to Collision-Induced Dissociation (CID), characteristic fragment ions can be generated. The fragmentation of peptide-like molecules typically occurs along the amide backbone, producing b- and y-type ions.[7][8][9]

Predicted Major Fragment Ions (from [M+H]⁺)

Ion Type m/z Structure / Loss
y₁ 106.06 [H₂N-CH₂-Ph]⁺
b₁ 235.11 [Cbz-NH-CH(Val)]⁺
Loss of Benzylamine 234.10 [M+H - C₇H₉N]⁺
Loss of Toluene 249.12 [M+H - C₇H₈]⁺ from Cbz group

| Cbz cation | 91.05 | [C₇H₇]⁺ (Tropylium ion) |

Trustworthiness: The presence of the molecular ion at the correct high-resolution mass and the observation of key fragments like the tropylium ion (m/z 91) and the benzylamine-related ion (m/z 106) provide a self-validating system for structural confirmation.[10]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is an absorption spectroscopy method that measures the difference in absorption of left- and right-circularly polarized light.[11] It is exceptionally sensitive to the chiral nature of molecules and is used here to confirm the stereochemical integrity of the L-valine core.[12][13]

Expertise & Experience: The analysis is typically performed in the far-UV region (190-250 nm). The solvent choice is critical; solvents like acetonitrile or hexafluoroisopropanol (HFIP) are often used as they are transparent in this region. The conformation of the molecule, influenced by hydrogen bonding and solvent interactions, will significantly affect the CD spectrum.[14][15]

  • Expected Signature: Chiral amino acids and their derivatives exhibit characteristic CD spectra.[13] For N-Cbz-L-Valine Benzylamide, the spectrum will be dominated by the electronic transitions of the amide and carbamate chromophores within the chiral environment of the L-valine residue. A positive or negative Cotton effect in the 210-230 nm region is expected, and the sign and magnitude of this signal are definitive proof of the L-configuration. The absence of a signal would indicate a racemic mixture.

Experimental Protocols & Workflows

Integrated Spectroscopic Workflow

A logical workflow ensures that data is collected efficiently and provides a comprehensive, cross-validated characterization of the compound.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_validation Data Integration & Validation Sample Synthesized Compound IR FT-IR (ATR) Confirm Functional Groups Sample->IR MS HRMS (ESI-TOF) Determine Molecular Formula Sample->MS NMR ¹H & ¹³C NMR Elucidate 2D Structure Sample->NMR CD CD Spectroscopy Confirm Stereochemistry Sample->CD Integration Integrate Data (NMR, MS, IR, CD) IR->Integration MS->Integration NMR->Integration CD->Integration Validation Structure Validated? Integration->Validation

Caption: Integrated workflow for spectroscopic characterization.

Protocol: NMR Sample Preparation
  • Mass Measurement: Accurately weigh 5-10 mg of the dried compound directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a known amount of internal standard (e.g., Tetramethylsilane, TMS).

  • Dissolution: Cap the tube and gently vortex or invert until the sample is completely dissolved. A brief sonication may be used if necessary.

  • Analysis: Insert the tube into the NMR spectrometer spinner and place it in the magnet for data acquisition.

Trustworthiness: Using a calibrated balance and high-purity deuterated solvent with a standard ensures the accuracy and reproducibility of the chemical shift measurements.

Conclusion

The spectroscopic characterization of N-Cbz-L-Valine Benzylamide is a multi-faceted process that provides unambiguous confirmation of its chemical identity, purity, and stereochemistry. ¹H and ¹³C NMR define the covalent structure and connectivity. IR spectroscopy offers rapid confirmation of essential functional groups. High-resolution mass spectrometry validates the elemental composition and provides fragmentation data consistent with the proposed structure. Finally, circular dichroism confirms the integrity of the chiral center. Together, these techniques form a robust analytical package essential for quality control in research and drug development.

References

  • A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved February 6, 2026, from [Link]

  • Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. (2021). International Journal of Molecular Sciences. Retrieved February 6, 2026, from [Link]

  • An electronic circular dichroism spectroscopy method for the quantification of L- and D-amino acids in enantiomeric mixtures. (2021). Royal Society Open Science. Retrieved February 6, 2026, from [Link]

  • Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2̅ Complexes. (2025). The Journal of Physical Chemistry A. Retrieved February 6, 2026, from [Link]

  • N-benzyl-L-valine. (n.d.). PubChem. Retrieved February 6, 2026, from [Link]

  • Synthesis, characterization, spectroscopic and crystallographic investigation of metal complexes of N-nitroso-N-benzylhydroxylamine. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • 15N NMR chemical shifts 6 (ppm, relative to exter- nal NO:) of amino acid methyl ester hydro- chlorides. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Peptide ion fragmentation in mass spectrometry. (2011). University of Alabama at Birmingham. Retrieved February 6, 2026, from [Link]

  • Circular dichroism. (n.d.). Wikipedia. Retrieved February 6, 2026, from [Link]

  • FT-IR spectra of (A) DBU, (B) ammonium carbamate, and (C) DBU +... (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (2020). ResearchGate. Retrieved February 6, 2026, from [Link]

  • An introduction to circular dichroism spectroscopy. (n.d.). Applied Photophysics. Retrieved February 6, 2026, from [Link]

  • Mass spectrometry of peptides and proteins. (n.d.). The Ohio State University. Retrieved February 6, 2026, from [Link]

  • Structural, Spectroscopic, and Docking Analysis of N,O‐Donor Ligand Metal Complex Nanoparticles With Hypolipidemic Effects via Lipoprotein Lipase Activation in High‐Fat Diet Mice. (n.d.). PMC - PubMed Central. Retrieved February 6, 2026, from [Link]

  • Pressure dependence of side chain 1H and 15N-chemical shifts in the model peptides Ac-Gly-Gly-Xxx-Ala-NH2. (n.d.). PMC - NIH. Retrieved February 6, 2026, from [Link]

  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (2020). European Journal of Chemistry. Retrieved February 6, 2026, from [Link]

  • An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II. (n.d.). NIH. Retrieved February 6, 2026, from [Link]

  • Characterization of the Fragmentation Pattern of Peptide from Tandem Mass Spectra. (2019). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Conformational Dependence of the Circular Dichroism Spectra of Single Amino Acids from Plane-Waves-Based Density Functional Theory Calculations. (n.d.). The Journal of Physical Chemistry B. Retrieved February 6, 2026, from [Link]

  • pH-dependent random coil H, C, and N chemical shifts of the ionizable amino acids. (n.d.). BMRB. Retrieved February 6, 2026, from [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Master Organic Chemistry. Retrieved February 6, 2026, from [Link]

  • Synthesis and Characterization of Benzoylfentanyl and Benzoylbenzylfentanyl. (2018). DEA.gov. Retrieved February 6, 2026, from [Link]

  • Mascot help: Peptide fragmentation. (n.d.). Matrix Science. Retrieved February 6, 2026, from [Link]

  • Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO 2 ̅ Complexes. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Chiral Circular Dichroism of Amino Acids. (n.d.). Mtoz Biolabs. Retrieved February 6, 2026, from [Link]

  • Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]

  • CHEMICAL SHIFTS IN AMINO ACIDS, PEPTIDES, AND PROTEINS: From Quantum Chemistry to Drug Design. (n.d.). Oldfield Group Website. Retrieved February 6, 2026, from [Link]

Sources

Methodological & Application

Technical Application Note: Synthesis of N-Benzyl-N'-(benzyloxycarbonyl)-L-valinamide (Z-Val-NHBn)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the synthetic protocol for N-Benzyl-N'-(benzyloxycarbonyl)-L-valinamide , a key intermediate in the synthesis of peptide aldehyde protease inhibitors (e.g., Calpain inhibitors) and peptidomimetics.

While simple amide couplings are routine, the synthesis of L-Valine derivatives presents specific challenges due to the steric hindrance of the


-branched isopropyl side chain. Improper activation can lead to slow kinetics or, critically, racemization of the 

-center. This guide presents two validated protocols:
  • Method A (Mixed Anhydride): Cost-effective, scalable, and suitable for multigram synthesis.

  • Method B (EDC/HOBt): Ideal for high-purity laboratory scale (<1g) where avoiding urea byproducts is prioritized.

Reaction Scheme & Logic

The synthesis involves the nucleophilic acyl substitution of Z-protected L-Valine with Benzylamine.

ReactionScheme Start Z-L-Valine (Carboxylic Acid) Intermediate Activated Intermediate Start->Intermediate Activation (-15°C for MA) Reagents Activation Agent (IBCF or EDC) Reagents->Intermediate Amine Benzylamine (Nucleophile) Product N-Benzyl Z-Valinamide (Target) Amine->Product Intermediate->Product Coupling + Benzylamine

Figure 1: General reaction workflow for the coupling of Z-Val-OH and Benzylamine.

Method A: Mixed Anhydride Protocol (Scalable)

Best for: Scale-up (>5g), cost-efficiency. Mechanism: Formation of an unsymmetrical anhydride using Isobutyl Chloroformate (IBCF).

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5]Role
Z-L-Valine 251.281.0Starting Material
Isobutyl Chloroformate (IBCF) 136.581.05Activator
N-Methylmorpholine (NMM) 101.151.05Base
Benzylamine 107.151.1Nucleophile
THF (Anhydrous) -Solvent10 mL/g SM
Step-by-Step Procedure
  • Setup: Charge a flame-dried 3-neck round bottom flask with Z-L-Valine (1.0 equiv) and anhydrous THF under an inert atmosphere (

    
     or Ar).
    
  • Cooling (Critical): Cool the solution to -15°C using an ethylene glycol/dry ice bath or an immersion cooler.

    • Expert Insight: Temperature control is vital here. Above -10°C, the mixed anhydride can disproportionate, leading to urethane byproducts and racemization.

  • Base Addition: Add NMM (1.05 equiv) dropwise. Stir for 5 minutes.

  • Activation: Add IBCF (1.05 equiv) dropwise over 10 minutes, maintaining temperature below -10°C. Stir for 15 minutes at -15°C to ensure formation of the mixed anhydride.

  • Coupling: Add Benzylamine (1.1 equiv) dropwise.

    • Note: The reaction is exothermic. Monitor internal temperature to ensure it does not spike.

  • Reaction: Allow the mixture to warm to room temperature (RT) slowly over 2 hours.

  • Quench: Evaporate THF under reduced pressure (rotary evaporator) to roughly 20% volume. Dilute with Ethyl Acetate (EtOAc).

Method B: EDC/HOBt Protocol (High Purity)

Best for: Lab scale (<1g), ensuring minimal racemization. Mechanism: Carbodiimide-mediated coupling with HOBt to suppress N-acylurea formation and racemization.

Reagents & Materials
ReagentEquiv.[1][3][4]Role
Z-L-Valine 1.0Starting Material
EDC·HCl 1.1Water-soluble Carbodiimide
HOBt (anhydrous) 1.1Racemization Suppressor
Benzylamine 1.0Nucleophile
DIPEA 2.0Base (if using amine salts)
DCM or DMF Solvent10 mL/g SM
Step-by-Step Procedure
  • Dissolution: Dissolve Z-L-Valine (1.0 equiv) and HOBt (1.1 equiv) in DCM (or DMF) at 0°C.

  • Activation: Add EDC·HCl (1.1 equiv). Stir for 15 minutes at 0°C.

    • Expert Insight: Pre-activation with HOBt forms the active ester (OBt-ester), which is less prone to racemization than the O-acylisourea formed by EDC alone.

  • Coupling: Add Benzylamine (1.0 equiv). If the benzylamine is a salt (e.g., HCl), add DIPEA (1.0 equiv) to liberate the free amine.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT and stir overnight (12-16 hours).

Workup & Purification Strategy

Both methods converge at the workup stage. The goal is to remove unreacted amine, acid, and coupling byproducts.

Workup ReactionMix Crude Reaction Mixture (in EtOAc) AcidWash 1. Wash: 1M HCl or 5% KHSO4 (Removes unreacted Benzylamine) ReactionMix->AcidWash BaseWash 2. Wash: 5% NaHCO3 (Removes unreacted Z-Valine) AcidWash->BaseWash BrineWash 3. Wash: Saturated Brine (Drying) BaseWash->BrineWash Drying Dry over Na2SO4 Filter & Evaporate BrineWash->Drying Recryst Recrystallization (EtOAc/Hexane) Drying->Recryst

Figure 2: Standard extractive workup protocol for neutral peptide amides.

Purification Protocol
  • Solvent Swap: Ensure the crude is dissolved in Ethyl Acetate (EtOAc) .

  • Acid Wash: Wash organic layer 2x with 1M HCl (or 5%

    
    ).
    
    • Purpose: Protonates excess Benzylamine, moving it to the aqueous layer.

  • Base Wash: Wash organic layer 2x with Saturated

    
     .
    
    • Purpose: Deprotonates unreacted Z-Valine, moving it to the aqueous layer.

  • Neutral Wash: Wash 1x with Brine .

  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Crystallization: The product is typically a white solid. Recrystallize from EtOAc/Hexanes if necessary.

Analytical Verification (Self-Validation)

To ensure the protocol was successful, verify the following parameters.

Thin Layer Chromatography (TLC)
  • Mobile Phase: 50% EtOAc / 50% Hexanes.

  • Visualization: UV (254 nm) due to the Z and Benzyl groups. Ninhydrin will be negative (no free amine).

  • Rf Value: Product will have a higher Rf than Z-Valine (acid) and lower polarity than Benzylamine.

NMR Characterization (Expected Signals in )
  • 
     7.30-7.40 (m, 10H):  Aromatic protons (5 from Z-group, 5 from Benzyl amide).
    
  • 
     5.10 (s, 2H):  Benzylic protons of the Z-group (
    
    
    
    ).
  • 
     4.40 (d, 2H):  Benzylic protons of the amide (
    
    
    
    ).
  • 
     3.95-4.05 (m, 1H): 
    
    
    
    -proton of Valine.
  • 
     2.10 (m, 1H): 
    
    
    
    -proton of Valine (isopropyl methine).
  • 
     0.90-0.95 (dd, 6H): 
    
    
    
    -protons (Methyl groups of Valine).

References

  • Bodanszky, M., & Bodanszky, A. (1984). The Practice of Peptide Synthesis. Springer-Verlag. (The definitive guide for mixed anhydride and active ester protocols).

  • Anderson, G. W., Zimmerman, J. E., & Callahan, F. M. (1967). The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis. Journal of the American Chemical Society, 86(9), 1839–1842. (Foundational text on suppression of racemization).

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. (Comprehensive review of coupling reagents including EDC/HOBt and racemization mechanisms).

  • Han, S. Y., & Kim, Y. A. (2004).[6] Recent development of peptide coupling reagents in organic synthesis.[2][3][4][7] Tetrahedron, 60(11), 2447-2467.

Sources

Application Note: In Vitro Characterization and Activity Profiling of N-Benzyl L-Z-Valinamide

[1][2]

Executive Summary & Scientific Rationale

N-Benzyl L-Z-Valinamide is a hydrophobic peptidomimetic compound characterized by the presence of a benzyloxycarbonyl (Z or Cbz) protecting group on the N-terminus of L-valine, coupled to a benzyl amine.[1][2] Structurally, this molecule mimics the P2-P1 peptide bond interface of natural protease substrates.[2]

Scientific Significance: The "Z-Val" motif is a privileged scaffold in medicinal chemistry, frequently serving as a hydrophobic "cap" that fits into the S2 pocket of cysteine and serine proteases (e.g., Calpain, Cathepsins, and viral proteases).[2] The benzyl amide moiety provides additional hydrophobic interaction potential within the S1' or S2' subsites. Consequently, this compound is primarily investigated as a protease inhibitor precursor or a substrate mimic to probe enzyme specificity.[2]

This guide details the standardized protocols for solubilization, enzymatic inhibition profiling, and cellular toxicity assessment, ensuring high data reproducibility and integrity.[2]

Material Preparation & Handling[2][3]

Solubility Profile

Due to the Z-group and benzyl ring, N-Benzyl L-Z-Valinamide is highly lipophilic and poorly soluble in water.[1][2] Improper solubilization is the leading cause of assay variability.

  • Primary Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).[1][2]

  • Secondary Solvent: Ethanol (limited solubility compared to DMSO).[1]

  • Aqueous Buffer: Precipitates rapidly in >10% aqueous solutions if not properly dispersed.

Stock Solution Protocol (10 mM)
  • Weighing: Accurately weigh 3.40 mg of N-Benzyl L-Z-Valinamide into a sterile, antistatic microcentrifuge tube.

  • Dissolution: Add 1.0 mL of anhydrous DMSO.

  • Vortexing: Vortex vigorously for 30 seconds until the solution is completely clear.

  • Sonication: If micro-particulates persist, sonicate in a water bath at 25°C for 5 minutes.

  • Storage: Aliquot into 50 µL volumes to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months).

Critical Checkpoint: Before use in aqueous assays, dilute a small aliquot 1:100 in PBS. If visible precipitation occurs immediately, the working concentration must be lowered, or a surfactant (e.g., 0.01% Triton X-100) must be added to the assay buffer.[2]

Assay Design 1: Enzymatic Protease Inhibition (FRET Assay)[1][2]

This protocol is designed to determine if N-Benzyl L-Z-Valinamide acts as a competitive inhibitor against a model cysteine protease (e.g., Calpain-1 or Cathepsin B).[1][2]

Principle

The assay utilizes a fluorogenic substrate (e.g., Suc-LLVY-AMC or Z-Val-Val-Arg-AMC).[1][2] Hydrolysis by the enzyme releases the fluorescent AMC group. If N-Benzyl L-Z-Valinamide binds the active site, fluorescence generation decreases.[1][2]

Reagents
  • Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 1 mM EDTA, 5 mM DTT (freshly added), 0.01% CHAPS.[1][2]

  • Enzyme: Recombinant Human Calpain-1 (or target of choice).

  • Substrate: Suc-LLVY-AMC (20 µM final).

  • Test Compound: N-Benzyl L-Z-Valinamide (0.1 nM to 100 µM).

Experimental Workflow

Gcluster_0Preparation Phasecluster_1Reaction Phase (96-well Plate)cluster_2ReadoutStock10mM DMSO StockDilutionSerial Dilution(1:3 in Buffer)Stock->DilutionAddCompAdd 10µL CompoundDilution->AddCompEnzymePrepEnzyme Activation(+DTT Buffer)AddEnzAdd 40µL EnzymeEnzymePrep->AddEnzAddComp->AddEnzIncubatePre-incubation15 min @ 25°CAddEnz->IncubateAddSubAdd 50µL Substrate(Start Reaction)Incubate->AddSubKineticReadKinetic ReadEx 360nm / Em 460nm60 minAddSub->KineticReadAnalysisCalculate Vmax & IC50KineticRead->Analysis

Figure 1: Step-by-step workflow for the FRET-based enzymatic inhibition assay.[1][2][3]

Detailed Protocol
  • Plate Setup: Use black, flat-bottom 96-well non-binding surface (NBS) plates to minimize hydrophobic adsorption.[1][2]

  • Compound Addition: Add 10 µL of diluted N-Benzyl L-Z-Valinamide to test wells. Include DMSO Control (0% inhibition) and No Enzyme Control (100% inhibition/background).[1][2]

  • Enzyme Addition: Add 40 µL of enzyme solution diluted in Assay Buffer.

  • Equilibration: Incubate for 15 minutes at room temperature. This allows the inhibitor to access the active site before substrate competition begins.

  • Substrate Initiation: Rapidly add 50 µL of Substrate solution.

  • Detection: Immediately place in a fluorescence plate reader. Measure Fluorescence (RFU) every 60 seconds for 60 minutes at Ex/Em = 360/460 nm.[2]

Data Analysis
  • Calculate the slope (Vmax) of the linear portion of the RFU vs. Time curve for each concentration.[1]

  • Normalize data:

    
    
    
  • Fit the dose-response curve using a non-linear regression model (4-parameter logistic) to determine the IC50 .[1][2]

Assay Design 2: Cell-Based Viability & Toxicity[1][2]

Before functional testing, the cytotoxicity threshold must be established.[2]

Reagents[1][2]
  • Cell Line: HEK293 (Kidney) or HepG2 (Liver) for metabolic relevance.[1][2]

  • Assay: MTT or CellTiter-Glo (ATP quantification).[1][2]

  • Media: DMEM + 10% FBS.

Protocol
  • Seeding: Seed cells at 10,000 cells/well in clear 96-well plates. Incubate 24h for attachment.

  • Treatment: Replace media with fresh media containing N-Benzyl L-Z-Valinamide (0.1 - 100 µM). Ensure final DMSO < 0.5%.

  • Incubation: Incubate for 48 hours at 37°C, 5% CO₂.

  • Readout: Add MTT reagent, incubate 4h, solubilize formazan crystals, and read Absorbance at 570 nm.

Interpretation:

  • LC50 > 100 µM: Non-toxic; suitable for high-dose functional assays.[1][2]

  • LC50 < 10 µM: Highly cytotoxic; indicates potential off-target effects or membrane disruption.[1][2]

Mechanistic Logic: Mode of Inhibition

To validate the mechanism, one must distinguish between competitive and non-competitive inhibition. This is done by varying both the Inhibitor (I) and Substrate (S) concentrations.[1][2]

KineticModelcluster_mechCompetitive Inhibition LogicEEnzyme(E)ESE-SComplexE->ESk1EIE-IComplexE->EIKonSSubstrate(S)IInhibitor(Z-Val-Bzl)I->EIES->Ek-1PProduct(P)ES->PkcatEI->EKoff

Figure 2: Competitive inhibition model. N-Benzyl L-Z-Valinamide (I) competes with Substrate (S) for the free Enzyme (E).[1][2]

Diagnostic Plot (Lineweaver-Burk):

  • Competitive: Lines intersect at the Y-axis (Vmax unchanged, Km increases).[1][2]

  • Non-Competitive: Lines intersect at the X-axis (Vmax decreases, Km unchanged).[1]

  • Expectation: Given the structural similarity to peptide substrates, Competitive Inhibition is the expected mode of action.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Assay Hydrophobicity of Z/Benzyl groupsReduce working conc. to <50 µM; Add 0.01% Triton X-100.
High Background Fluorescence Compound autofluorescenceRun a "Compound Only" control (no enzyme/substrate) to subtract baseline.[1][2]
No Inhibition Observed Enzyme mismatchThe compound may be specific to Cysteine proteases (add DTT) vs Serine proteases (remove DTT).[1][2]
Non-Linear Kinetics Substrate depletionUse initial velocity (first 10-15 mins) for calculations; reduce enzyme concentration.

References

  • Substrate Specificity of Proteases: Rawlings, N. D., et al. "MEROPS: the database of proteolytic enzymes, their substrates and inhibitors." Nucleic Acids Research 42.D1 (2014): D503-D509.[1][2] Link

  • FRET Assay Protocols: Geoghegan, K. F., et al. "Fluorescence-based continuous assay for the aspartyl protease of HIV-1."[2] FEBS Letters 262.1 (1990): 119-122.[1][2] Link[1][2]

  • Peptide Aldehyde/Amide Inhibitors: Donkor, I. O. "A survey of calpain inhibitors." Current Medicinal Chemistry 7.12 (2000): 1171-1188.[1][2] Link

  • Z-Group Hydrophobicity & Solubility: Lipinski, C. A.[1][2] "Drug-like properties and the causes of poor solubility and poor permeability."[1][2] Journal of Pharmacological and Toxicological Methods 44.1 (2000): 235-249.[1][2] Link

Application Notes & Protocols: Characterization of N-Benzyl L-Z-Valinamide as a Putative Gamma-Secretase Modulator for Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in the field of neurodegenerative disease.

Introduction: The Rationale for Gamma-Secretase Modulation in Alzheimer's Disease

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) peptides in the brain, forming senile plaques.[1] These Aβ peptides are generated from the sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and a multi-subunit enzyme complex called γ-secretase.[1][2]

The γ-secretase complex cleaves the C-terminal fragment of APP at multiple sites, producing Aβ peptides of varying lengths. While Aβ40 is the most abundant species, the longer Aβ42 form is more hydrophobic, prone to aggregation, and considered the primary neurotoxic species initiating the pathological cascade in AD.[2]

Direct inhibition of γ-secretase, while effective at reducing total Aβ production, has been fraught with challenges in clinical trials. This is primarily due to the enzyme's critical role in processing other essential substrates, most notably the Notch receptor, which is vital for normal cellular function. Broad inhibition of γ-secretase disrupts Notch signaling, leading to significant toxicity.[3][4]

This has led to the development of a more nuanced therapeutic strategy: gamma-secretase modulators (GSMs) . Unlike inhibitors, GSMs are small molecules that allosterically bind to the γ-secretase complex.[2] This binding does not block the enzyme's activity but rather subtly alters its conformation, shifting the cleavage preference from the production of the highly amyloidogenic Aβ42 to shorter, less toxic, and more soluble forms such as Aβ38 and Aβ37.[3][5] By preserving the overall processing of APP and other substrates like Notch, GSMs offer a promising therapeutic window to reduce the toxic Aβ42/Aβ40 ratio with a potentially improved safety profile.[3][4]

Hypothesized Role of N-Benzyl L-Z-Valinamide

N-Benzyl L-Z-Valinamide is a peptidomimetic compound. Its structure, incorporating a protected valine residue, makes it a plausible candidate for interaction with the active site or an allosteric site of a protease. Given the therapeutic interest in modulating proteases in AD, we hypothesize that N-Benzyl L-Z-Valinamide may function as a GSM. The protocols detailed herein are designed to rigorously test this hypothesis and characterize its potential as a research tool or therapeutic lead for Alzheimer's disease.

Foundational Concepts & Signaling Pathways

Amyloid Precursor Protein (APP) Processing

APP can be processed via two main pathways: the non-amyloidogenic pathway and the amyloidogenic pathway.

  • Non-Amyloidogenic Pathway: APP is cleaved by α-secretase within the Aβ domain, precluding the formation of Aβ peptides. This is the predominant pathway in healthy individuals.

  • Amyloidogenic Pathway: APP is first cleaved by β-secretase (BACE1), generating a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99). The C99 fragment is then the substrate for γ-secretase, which cleaves it to release Aβ peptides and the APP intracellular domain (AICD).[1]

The diagram below illustrates this critical process.

Caption: Figure 1: APP Processing Pathways

Experimental Characterization Workflow

To validate N-Benzyl L-Z-Valinamide as a GSM, a tiered approach is recommended, moving from cell-free systems to cell-based models of disease.

Experimental Workflow Figure 2: Workflow for Characterizing a Putative GSM cluster_0 Tier 1: In Vitro Activity cluster_1 Tier 2: Cellular Activity cluster_2 Tier 3: Functional Effects a Cell-Free γ-Secretase Assay b Determine direct effect on enzyme activity a->b c Cell-Based Aβ Production Assay (e.g., SH-SY5Y cells) a->c Progress if direct modulation is observed d Measure Aβ40 & Aβ42 levels via ELISA c->d e Aβ-Induced Neurotoxicity Assay c->e Progress if Aβ42/40 ratio is reduced f Assess neuroprotective potential e->f

Caption: Figure 2: Workflow for Characterizing a Putative GSM

Detailed Protocols

Protocol 1: Cell-Based Gamma-Secretase Activity & Aβ Production Assay

This protocol uses a human neuroblastoma cell line, SH-SY5Y, which endogenously expresses APP and the secretase enzymes, to measure the effect of N-Benzyl L-Z-Valinamide on the production of secreted Aβ peptides.

Objective: To quantify the levels of secreted Aβ40 and Aβ42 from cultured cells treated with the test compound to determine its modulatory effect on γ-secretase.

Materials:

  • SH-SY5Y cells (ATCC® CRL-2266™)

  • Complete Growth Medium: 1:1 mixture of Eagle's Minimum Essential Medium (MEM) and F12 Medium, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.[6]

  • N-Benzyl L-Z-Valinamide (solubilized in DMSO)

  • Known γ-secretase inhibitor (e.g., DAPT) as a positive control

  • Known GSM (e.g., an NSAID derivative) as a positive control[4]

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • Human Aβ40 and Aβ42 ELISA kits[7]

  • BCA Protein Assay Kit

Procedure:

  • Cell Culture and Plating:

    • Culture SH-SY5Y cells in T-75 flasks with Complete Growth Medium at 37°C in a 5% CO₂ incubator.[8]

    • Passage cells when they reach 70-80% confluency.[9]

    • For the assay, detach cells using Trypsin-EDTA, neutralize with medium, centrifuge, and resuspend in fresh medium.

    • Plate cells in a 96-well plate at a density of 4 x 10⁴ cells per well and allow them to adhere for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of N-Benzyl L-Z-Valinamide in fresh, serum-free medium. A typical concentration range to start with is 0.1 nM to 10 µM.

    • Also prepare dilutions of the positive controls (inhibitor and modulator). Include a vehicle control (DMSO) at the same final concentration as the test compounds.

    • Carefully aspirate the medium from the adhered cells and replace it with 100 µL of the medium containing the respective compound dilutions.

    • Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • Sample Collection:

    • After incubation, carefully collect the conditioned medium from each well into labeled microcentrifuge tubes. This medium contains the secreted Aβ peptides.

    • Centrifuge the collected medium at 2,000 x g for 10 minutes to pellet any detached cells or debris.

    • Transfer the supernatant to new tubes. These samples can be stored at -80°C or used immediately for ELISA.

    • The remaining cells in the plate can be lysed and used for a protein assay (e.g., BCA) to normalize Aβ levels to total cell protein, accounting for any potential cytotoxicity.

  • Aβ Quantification by ELISA:

    • Quantify the concentration of Aβ40 and Aβ42 in the conditioned medium using specific sandwich ELISA kits, following the manufacturer's instructions.[7][10]

    • Briefly, this involves adding the samples and standards to antibody-coated plates, followed by incubation with detection antibodies and a substrate for colorimetric detection.

    • Read the absorbance at 450 nm using a microplate reader.

    • Calculate the concentrations of Aβ40 and Aβ42 based on the standard curve.

Data Analysis & Expected Results:

The primary endpoint is the change in the Aβ42/Aβ40 ratio. A successful GSM will decrease this ratio in a dose-dependent manner.

Treatment GroupConcentration (µM)Aβ40 (pg/mL)Aβ42 (pg/mL)Aβ42 / Aβ40 Ratio
Vehicle (DMSO)0.1%15002500.167
N-Benzyl L-Z-Valinamide0.115502000.129
N-Benzyl L-Z-Valinamide1.016001500.094
N-Benzyl L-Z-Valinamide10.01750900.051
γ-Secretase Inhibitor1.0150250.167
Known GSM1.016501100.067

Table 1: Example data from a cell-based Aβ production assay. Note the decrease in the Aβ42/Aβ40 ratio with increasing concentrations of the test compound, characteristic of a GSM.

Protocol 2: Aβ-Induced Neurotoxicity Assay

This protocol assesses whether pre-treatment with N-Benzyl L-Z-Valinamide can protect neuronal cells from the toxic effects of exogenously applied Aβ42 oligomers.

Objective: To determine if the test compound has neuroprotective effects against Aβ-induced cell death.

Materials:

  • SH-SY5Y cells

  • Complete Growth Medium

  • Synthetic Aβ42 peptide

  • Hexafluoroisopropanol (HFIP) for Aβ oligomer preparation

  • N-Benzyl L-Z-Valinamide

  • Cell viability reagent (e.g., MTT or CellTiter-Glo®)

  • 96-well cell culture plates (clear for MTT, opaque for luminescence)

Procedure:

  • Preparation of Aβ42 Oligomers:

    • Prepare Aβ42 oligomers according to established protocols.[11] This typically involves dissolving the peptide film in DMSO and then diluting in cell culture medium to promote the formation of soluble oligomers. The exact protocol for oligomerization can significantly impact results and should be standardized.

  • Cell Plating and Pre-treatment:

    • Plate SH-SY5Y cells in a 96-well plate as described in Protocol 1.

    • After 24 hours, treat the cells with various concentrations of N-Benzyl L-Z-Valinamide (and controls) for 2-4 hours before adding the toxic stimulus.

  • Aβ42 Challenge:

    • Add the prepared Aβ42 oligomers to the wells to a final concentration known to induce toxicity (typically 5-10 µM).

    • Include control wells: untreated cells (no compound, no Aβ), cells with vehicle + Aβ, and cells with compound alone (to test for inherent toxicity).

    • Incubate the plate for an additional 24 hours.[12]

  • Assessment of Cell Viability:

    • Measure cell viability using a standard method like the MTT assay.

    • For MTT, add the reagent to each well and incubate for 2-4 hours. Then, solubilize the formazan crystals and read the absorbance at 570 nm.

    • Cell viability is expressed as a percentage relative to the untreated control cells.

Data Analysis & Expected Results:

A successful neuroprotective compound will show a significant increase in cell viability in the presence of Aβ42 compared to the Aβ42-only treated group.

Treatment GroupAβ42 (5 µM)Cell Viability (% of Control)
Untreated Control-100%
Vehicle + Aβ42+55%
Compound (1 µM)-98%
Compound (1 µM) + Aβ42+85%

Table 2: Example data from a neurotoxicity assay. The compound demonstrates a protective effect by increasing cell viability in the presence of toxic Aβ42.

Protocol 3: Western Blot Analysis of APP Processing

This protocol can be used to qualitatively assess changes in the levels of APP and its C-terminal fragments (CTFs), C83 and C99.

Objective: To visualize the effect of the compound on the relative abundance of APP cleavage fragments.

Materials:

  • Cell lysates collected from treated SH-SY5Y cells (from Protocol 1)

  • SDS-PAGE gels (e.g., 4-12% Bis-Tris)

  • Nitrocellulose or PVDF membranes

  • Transfer buffer and electrophoresis running buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Anti-APP C-terminal antibody (recognizes full-length APP and CTFs), Anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Sample Preparation:

    • Determine protein concentration of cell lysates using a BCA assay.

    • Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.[13]

  • Gel Electrophoresis and Transfer:

    • Load samples onto an SDS-PAGE gel and run to separate proteins by size.

    • Transfer the separated proteins from the gel to a membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the primary anti-APP C-terminal antibody overnight at 4°C.

    • Wash the membrane extensively with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again.

  • Detection:

    • Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with an anti-β-actin antibody to ensure equal protein loading across lanes.

Data Analysis & Expected Results:

A GSM is not expected to significantly alter the levels of full-length APP or the total amount of CTFs. However, subtle shifts in the ratio of C99 (β-secretase product) to C83 (α-secretase product) might be observed. This analysis primarily serves to confirm that the compound does not act as a potent inhibitor of either β- or γ-secretase, which would cause a significant accumulation of full-length APP or C99, respectively.

Concluding Remarks

The protocols outlined in this guide provide a comprehensive framework for the initial characterization of N-Benzyl L-Z-Valinamide, or any novel compound, as a potential gamma-secretase modulator for Alzheimer's disease research. Positive results from these assays—specifically a dose-dependent reduction in the Aβ42/Aβ40 ratio without significant cytotoxicity—would provide strong evidence for its mechanism of action and warrant further investigation in more complex models, including primary neuronal cultures and in vivo animal models of Alzheimer's disease.

References

  • Innoprot. (n.d.). Gamma Secretase Activity Assay Cell Line. Retrieved February 6, 2026, from [Link]

  • Patsnap Synapse. (2024, June 21). What are γ-secretase modulators and how do they work? Retrieved February 6, 2026, from [Link]

  • Söderberg, L., et al. (2023). Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease. Frontiers in Pharmacology, 14, 1256637. [Link]

  • Neuro-Dissection. (2019, December 10). Amyloid Beta Processing [Video]. YouTube. [Link]

  • Li, Y., et al. (2024). The manipulator behind “Scissors”: γ -secretase and its modulators in Alzheimer's disease.
  • Sato, C., et al. (2002). A secretase assay based on detection of the putative C-terminal fragment-gamma of amyloid beta protein precursor. Journal of Neurochemistry, 80(5), 847-854.
  • Kornilova, A., et al. (2018). Gamma Secretase Modulators: New Alzheimer's Drugs on the Horizon? Journal of Medicinal Chemistry, 61(1), 4-16.
  • Wanngren, T., et al. (2012). First and Second Generation γ-Secretase Modulators (GSMs) Modulate Amyloid-β (Aβ) Peptide Production through Different Mechanisms. Journal of Biological Chemistry, 287(26), 21812-21821.
  • Afinjuomo, F., et al. (2024). Targeting Amyloid Beta Aggregation and Neuroinflammation in Alzheimer's Disease: Advances and Future Directions. International Journal of Molecular Sciences, 25(3), 1599.
  • Hur, J. Y. (2022). γ-secretase targeting in Alzheimer's disease.
  • Xu, Y., et al. (2020). Design, synthesis and biological evaluation of N-hydroxy-aminobenzyloxyarylamide analogues as novel selective κ opioid receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 30(14), 127236.
  • Heo, C., et al. (2023).
  • Yang, G., et al. (2004). Stereoselective Synthesis of Photoreactive Peptidomimetic Gamma-Secretase Inhibitors. The Journal of Organic Chemistry, 69(21), 7344-7347.
  • Gonzalez, A., et al. (2020). A Novel Cell-based β-secretase Enzymatic Assay for Alzheimer's Disease. Current Alzheimer Research, 17(1), 86-94.
  • BioTalentum Ltd. (n.d.). DB-ALM Protocol n° 216: Cell culture protocol for the SH-SY5Y neuroblastoma cell line. Retrieved February 6, 2026, from [Link]

  • Al-Suhaibani, S., et al. (2024). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Molecules, 29(3), 642.
  • Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved February 6, 2026, from [Link]

  • Uddin, M. S., et al. (2020). Recent developments of small molecule γ-secretase modulators for Alzheimer's disease. RSC Medicinal Chemistry, 11(9), 978-993.
  • Crump, C. J., et al. (2013). Development and Mechanism of γ-Secretase Modulators for Alzheimer Disease. Biochemistry, 52(19), 3197-3216.
  • Innoprot. (n.d.). Aβ1-42 Induced Neurotoxicity Assay - Alzheimer's Disease in vitro Model. Retrieved February 6, 2026, from [Link]

  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280.
  • Li, H., et al. (2021). β-Asarone Ameliorates β-Amyloid–Induced Neurotoxicity in PC12 Cells by Activating P13K/Akt/Nrf2 Signaling Pathway. Frontiers in Pharmacology, 12, 648225.
  • Jenkins, E. C., et al. (2012). Differential processing of amyloid precursor protein in brain and in peripheral blood leukocytes. Molecular Medicine Reports, 5(2), 465-471.
  • Synthego. (2025, July 8). SH-SY5Y Cell Culture and Gene Editing Protocols. Retrieved February 6, 2026, from [Link]

  • IBL International. (n.d.). Human Amyloidβ (1-42) Assay Kit (27711) Instructions for Use. Retrieved February 6, 2026, from [Link]

  • Creative Bioarray. (n.d.). Aβ Induced Neurotoxicity Assay. Retrieved February 6, 2026, from [Link]

  • Creative Biolabs. (n.d.). Amyloid-beta Peptide Oligomerization Assay Service. Retrieved February 6, 2026, from [Link]

  • Shipley, M. M., et al. (2016). Differentiation of the SH-SY5Y Human Neuroblastoma Cell Line. Journal of Visualized Experiments, (108), 53193.
  • Elabscience. (n.d.). Human Aβ1-40(Amyloid Beta 1-40) ELISA Kit (E-EL-H0542). Retrieved February 6, 2026, from [Link]

  • Patsnap Synapse. (n.d.). γ-secretase modulators (University of California San Diego School of Medicine). Retrieved February 6, 2026, from [Link]

  • Kumar, S., et al. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media.
  • Weber, V., et al. (2021). Secretase modulators show selectivity for γ‐secretase–mediated amyloid precursor protein processing. FEBS Open Bio, 11(3), 880-890.
  • UCSC Genome Browser. (n.d.). Cell culture protocol for SH-SY5Y neuroblastoma cells. Retrieved February 6, 2026, from [Link]

  • Fukumori, A., & Steiner, H. (2010). Activation and intrinsic γ-secretase activity of presenilin 1. Proceedings of the National Academy of Sciences, 107(50), 21393-21398.
  • Povolotskiy, A., et al. (2022). Synthetic, Cell-Derived, Brain-Derived, and Recombinant β-Amyloid: Modelling Alzheimer's Disease for Research and Drug Development. International Journal of Molecular Sciences, 23(19), 11599.
  • Wang, R., et al. (2017). Design, synthesis and biological evaluation of aminobenzyloxyarylamide derivatives as selective κ opioid receptor antagonists. European Journal of Medicinal Chemistry, 132, 147-158.
  • Miao, Y., et al. (2020). Mechanisms of γ-Secretase Activation and Substrate Processing. ACS Central Science, 6(6), 941-951.
  • Colombo, A., et al. (2020). Mechanism of cellular production and in vivo seeding effects of hexameric β-amyloid assemblies. bioRxiv.
  • ResearchGate. (2016, May 17). Protocols and tips for running Western Blot to detect Amyloid beta 42 peptides? Retrieved February 6, 2026, from [Link]

  • Takara Bio. (n.d.). Mouse/Rat Amyloid-β (1-42) ELISA. Retrieved February 6, 2026, from [Link]

Sources

Analytical techniques for N-Benzyl L-Z-Valinamide characterization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Comprehensive Analytical Characterization of N-Benzyl L-Z-Valinamide

Introduction & Scope

N-Benzyl L-Z-Valinamide (Z-L-Val-NHBn) is a critical intermediate often employed in the synthesis of peptide-based pharmaceuticals, protease inhibitors, and peptidomimetics.[1] Structurally, it consists of an L-Valine core protected at the N-terminus by a Benzyloxycarbonyl (Z or Cbz) group and derivatized at the C-terminus with a benzyl amide.[1]

The characterization of this molecule presents specific challenges:

  • Chiral Integrity: The "L" configuration at the valine alpha-carbon is susceptible to racemization during amide coupling, necessitating rigorous chiral analysis.

  • Structural Isomerism: Distinguishing the N-benzyl amide protons from the O-benzyl (Z-group) protons requires high-resolution spectroscopy.[1]

  • Purity Profiling: Common impurities include the starting materials (Z-L-Valine, Benzylamine) and coupling reagents (e.g., urea byproducts from DCC/EDC).

This guide provides a validated workflow for the complete characterization of Z-L-Val-NHBn, moving from physicochemical properties to advanced spectroscopic and chromatographic validation.

Physicochemical Profiling

Before instrumental analysis, fundamental physical properties must be established to guide solvent selection and handling.[2]

Solubility Profile
  • Protocol: Weigh 5 mg of sample into 1 mL of solvent. Vortex for 1 minute.

  • Expected Results:

    • Water:[1] Insoluble (Hydrophobic Z and Benzyl groups).[2]

    • Methanol/Ethanol:[2][1][3] Soluble.[2]

    • DMSO/DMF: Highly Soluble (Preferred for NMR).

    • Dichloromethane (DCM):[1] Soluble.[2]

    • Hexanes: Insoluble.[2]

Melting Point Determination
  • Method: Capillary method or Differential Scanning Calorimetry (DSC).

  • Relevance: As a crystalline solid, a sharp melting point indicates high purity. Broadening (>2°C range) suggests solvent occlusion or diastereomeric impurities.[2]

  • Typical Range: Z-protected amino acid amides typically melt between 120°C – 160°C (Determine experimentally for specific polymorphs).[1]

Structural Identification (Spectroscopy)

High-Resolution Mass Spectrometry (HRMS)
  • Technique: ESI-TOF or ESI-Orbitrap (Positive Mode).[1]

  • Rationale: Confirms the molecular formula (C20H24N2O3).[2]

  • Expected Data:

    • [M+H]+: m/z ~341.1860[1]

    • [M+Na]+: m/z ~363.1679[1]

    • Fragmentation: Look for loss of the Z-group (benzyl cation, m/z 91) and the benzylamine fragment.[2]

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for structural elucidation.[2] The presence of two distinct benzyl groups (one ester, one amide) is the key diagnostic feature.[2]

Solvent: DMSO-d6 (Prevents amide proton exchange and provides clear separation of NH signals).

SignalApprox. Shift (ppm)MultiplicityIntegrationAssignmentMechanistic Insight
Amide NH (Val) 7.5 - 8.0Doublet1HVal-NHCouples to Val α-CH.[1] Shift indicates H-bonding strength.[1]
Amide NH (Bn) 8.2 - 8.8Triplet1HNH-BnTriplet due to coupling with Benzyl CH2.[1]
Aromatics 7.2 - 7.4Multiplet10HPh-HOverlapping signals from Z-group and N-Benzyl group.[1]
Z-Benzylic CH2 5.0 - 5.1Singlet (or ABq)2HO-CH2-PhMay appear as AB quartet if rotation is restricted.[1]
N-Benzylic CH2 4.2 - 4.4Doublet/Multiplet2HN-CH2-PhDiastereotopic due to proximity to chiral center (Val).[1]
Val α-CH 3.9 - 4.1Triplet/Multiplet1Hα-CHDiagnostic for amino acid backbone.[1]
Val β-CH 1.9 - 2.1Multiplet1Hβ-CHMethine of isopropyl group.[1]
Val γ-CH3 0.8 - 0.9Doublet(s)6Hγ-CH3Diastereotopic methyls often appear as two doublets.[1]

Chromatographic Purity & Chiral Analysis

This is the most critical section for drug development applications. You must prove the compound is chemically pure and enantiomerically pure (L-form).

Reverse-Phase HPLC (Chemical Purity)
  • Objective: Quantify Z-L-Val-NHBn relative to impurities (Z-Val-OH, Benzylamine).

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • B: 0.1% TFA in Acetonitrile.[2]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 214 nm (Amide bond) and 254 nm (Aromatic rings).

  • Acceptance Criteria: >98.0% Area under the curve (AUC).[2]

Chiral HPLC (Enantiomeric Purity)
  • Objective: Detect trace amounts of Z-D-Val-NHBn (the enantiomer) formed via racemization. Standard RP-HPLC cannot distinguish these.

  • Column: Polysaccharide-based chiral column (e.g., Daicel Chiralpak AD-H or OD-H).[1] Amylose or Cellulose tris(3,5-dimethylphenylcarbamate).

  • Mobile Phase: Isocratic Hexane : Isopropanol (90:10 or 85:15).

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 25°C.

  • Protocol:

    • Inject Racemic Standard (Synthesized by coupling Z-DL-Val-OH + Benzylamine) to establish separation of L and D peaks.[1]

    • Calculate Resolution (

      
      ).[2] Must be > 1.5.[2]
      
    • Inject Test Sample (Z-L-Val-NHBn).[1]

    • Calculate Enantiomeric Excess (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      ).[2]
      

Analytical Workflow Diagram

The following diagram illustrates the logical flow of the characterization strategy, ensuring no critical attribute is overlooked.

CharacterizationWorkflow Start Crude Z-L-Val-NHBn Solubility Physicochemical Profiling (Solubility & Melting Point) Start->Solubility Identity Structural Identity (NMR & MS) Solubility->Identity If Solid & Soluble Purity Chemical Purity (RP-HPLC) Identity->Purity If Structure Confirmed Purity->Start Recrystallize Chiral Enantiomeric Purity (Chiral HPLC) Purity->Chiral If Purity > 95% Chiral->Start Reject/Reprocess Report Final CoA Generation Chiral->Report If ee > 99%

Caption: Step-wise analytical workflow for validating N-Benzyl L-Z-Valinamide, prioritizing structural confirmation before purity assessment.

Expert Insights & Troubleshooting

  • Restricted Rotation in NMR:

    • Issue: The signals for the Z-group methylene (-OCH2-) or the Valine isopropyl group appear broad or doubled at room temperature.[1]

    • Cause: Rotamers around the carbamate (Z-group) or amide bond.[1]

    • Solution: Run NMR at elevated temperature (e.g., 50°C or 323 K) in DMSO-d6. This increases the rotation rate, coalescing the signals into sharp peaks [1].

  • Racemization Risk:

    • Mechanism:[1][3][4][5] During the coupling of Z-Val-OH and Benzylamine, the use of strong bases or over-activation (e.g., excess HATU/DIEA) can lead to oxazolone formation, which racemizes the L-center.[2]

    • Control: Always perform Chiral HPLC. A specific rotation value (

      
      ) is often insufficient for detecting <1% D-isomer impurity [2].[2][1]
      
  • Solubility in HPLC:

    • Issue: Sample precipitates in the HPLC injector.

    • Cause: The compound is hydrophobic.

    • Solution: Dissolve the sample in 50:50 Water:Acetonitrile or pure Methanol. Do not dissolve in pure DMSO if injecting large volumes into a high-water mobile phase.[1]

References

  • Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. Wiley-Interscience.[2][1] (Standard text on amide rotamers and temperature dependence in NMR). [1]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley.[2] (Authoritative guide on RP-HPLC and Chiral separations). [2][1]

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1] Chemical Reviews, 109(6), 2455-2504. (Detailed review of Z-group stability and characterization). [1]

Sources

Application Note: High-Throughput Screening of N-Benzyl L-Z-Valinamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Targeting Slow Inactivation of Voltage-Gated Sodium Channels

Abstract & Introduction

N-Benzyl L-Z-Valinamide and its derivatives represent a specialized subclass of Functionalized Amino Acids (FAAs) . Structurally related to the antiepileptic drug lacosamide ((R)-N-benzyl-2-acetamido-3-methoxypropionamide), these compounds replace the standard acetyl group with a benzyloxycarbonyl (Z) moiety. This modification significantly alters lipophilicity and binding kinetics, optimizing them for modulation of Voltage-Gated Sodium Channels (Nav) .

Unlike traditional sodium channel blockers (e.g., phenytoin, carbamazepine) that target fast inactivation, FAAs primarily enhance slow inactivation . This unique mechanism allows for the selective dampening of hyper-excitable neurons (e.g., in epilepsy or neuropathic pain) while sparing normal physiological signaling.

This Application Note details a validated screening cascade designed to identify lead candidates from a library of N-Benzyl L-Z-Valinamide derivatives. The protocol prioritizes the detection of state-dependent binding , a critical requirement for this chemical class.

Screening Cascade Overview

The screening strategy employs a "funnel" approach, moving from high-throughput functional screens to high-fidelity electrophysiological characterization.

ScreeningCascade Library Compound Library (N-Benzyl L-Z-Valinamide Derivs) Solubility Step 1: Solubility Check (Nephelometry/Absorbance) Library->Solubility Primary Step 2: Primary Screen FLIPR Membrane Potential (FRET) + Veratridine Challenge Solubility->Primary Soluble Fraction Selection Hit Selection (>50% Inhibition) Primary->Selection Secondary Step 3: Secondary Screen Automated Patch Clamp (APC) (State-Dependent Protocol) Selection->Secondary Safety Step 4: Safety Counter-Screen Cytotoxicity (HepG2) & hERG Secondary->Safety Confirmed Slow Inactivators Lead Lead Candidate Safety->Lead Low Tox / High Potency

Figure 1: The screening workflow filters compounds based on solubility, functional efficacy (FRET), mechanism of action (Patch Clamp), and safety.[1]

Pre-Screening: Compound Management

Challenge: The "Z" (benzyloxycarbonyl) group adds significant bulk and lipophilicity compared to simple acetamides. Risk: Precipitation in aqueous buffers leads to false negatives (loss of compound) or false positives (light scattering artifacts).

Protocol:

  • Stock Preparation: Dissolve derivatives in 100% DMSO to 10 mM.

  • Solubility Limit Test: Dilute stocks to 100 µM in Assay Buffer (HBSS + 20 mM HEPES).

  • Detection: Measure OD600 or use laser nephelometry.

  • Criterion: Compounds showing precipitation >10% relative to control are flagged for formulation adjustment (e.g., addition of 0.1% Pluronic F-127).

Step 2: Primary Screen (Membrane Potential Assay)

This high-throughput assay uses a FRET-based voltage sensor to detect channel inhibition. Because N-Benzyl L-Z-Valinamide derivatives are state-dependent , simple depolarization is insufficient. We use Veratridine , a toxin that prevents channel inactivation, to force channels into an open/inactivated cycling state, exposing the binding site for the drug.[2]

Assay Principle:

  • FRET Pair: CC2-DMPE (Donor, membrane-bound) and DiSBAC2(3) (Acceptor, mobile).

  • Mechanism: Depolarization causes DiSBAC2(3) to translocate into the membrane, increasing FRET signal. Blockers prevent this depolarization.

Materials:

  • Cell Line: HEK-293 stably expressing hNav1.7 or hNav1.5.

  • Reagents: FRET Dye Kit (e.g., Invitrogen or Molecular Devices), Veratridine (Sigma), Ouabain (to prevent repolarization).

Detailed Protocol:

  • Plating: Seed cells in 384-well black-wall plates (poly-D-lysine coated) at 15,000 cells/well. Incubate 24h.

  • Dye Loading: Remove media. Add 20 µL loading buffer containing CC2-DMPE and DiSBAC2(3). Incubate 1h at RT in dark.

  • Compound Addition: Add 10 µL of test compound (Final conc: 10 µM). Incubate 20 mins.

    • Note: This pre-incubation allows the lipophilic "Z" derivatives to partition into the membrane.

  • Stimulation: Inject 10 µL of Stimulation Buffer (Veratridine 30 µM + Ouabain).

  • Readout: Measure fluorescence on FLIPR/FDSS (Ex: 405 nm; Em1: 460 nm, Em2: 580 nm).

  • Analysis: Calculate Ratio (Em2/Em1). Determine % Inhibition relative to Veratridine-only control.

Step 3: Secondary Screen (Automated Patch Clamp)

Hits from the primary screen must be validated for their specific mechanism: Enhancement of Slow Inactivation . This distinguishes them from simple pore blockers.

Platform: Automated Patch Clamp (e.g., Nanion SyncroPatch 384 or Sophion QPatch).

Voltage Protocol (The "State-Dependent" Test): To differentiate binding to the Resting State vs. Inactivated State , we employ a twin-pulse protocol.

  • Holding Potential: -120 mV (Channels Closed/Resting).

  • Pulse 1 (Resting Block): Step to 0 mV for 10ms. Measure Peak Current (

    
    ).
    
  • Conditioning Pulse (Induce Inactivation): Step to -50 mV for 5-10 seconds .

    • Scientific Rationale: This long depolarization drives channels into the Slow Inactivated state, the primary target for Lacosamide-like FAAs.

  • Pulse 2 (Inactivated Block): Step to 0 mV for 10ms. Measure Peak Current (

    
    ).
    

Data Interpretation:

  • Resting Block: Inhibition of Pulse 1 indicates simple pore blocking (undesirable, leads to cardiac toxicity).

  • Inactivated Block: Inhibition of Pulse 2 >> Pulse 1 indicates State-Dependent Inhibition .

  • Shift Calculation: Calculate the

    
     for both states. A high ratio (
    
    
    
    ) confirms the desired profile.

NavStates Resting Resting (Closed) Open Open (Conducting) Resting->Open Depolarization FastInact Fast Inactivated Open->FastInact < 10ms SlowInact Slow Inactivated FastInact->SlowInact Seconds (Drug Target) SlowInact->Resting Repolarization (Very Slow) Drug N-Benzyl L-Z-Valinamide Stabilizes this state Drug->SlowInact

Figure 2: The drug mechanism targets the Slow Inactivated state, preventing the channel from recovering to the Resting state, thus dampening high-frequency firing.

Safety & Counter-Screening

N-benzyl derivatives can exhibit neurotoxicity or off-target cardiac effects.

AssayTargetMethodAcceptance Criteria
Cytotoxicity HepG2 / SH-SY5YMTT or ATP-Glo (48h exposure)

hERG Inhibition Kv11.1 ChannelAutomated Patch Clamp or Radioligand Binding

(Safety Margin > 30x)
Neurite Outgrowth Primary NeuronsHigh-Content Imaging (HCS)No reduction in neurite length at pharmacological doses
References
  • Kohn, H., et al. (1987).[3] "Functionalized DL-amino acid derivatives. Potent new agents for the treatment of epilepsy."[3] Journal of Medicinal Chemistry. Link

  • Choi, D., et al. (1996). "Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives." Journal of Medicinal Chemistry. Link

  • Molecular Devices. (2023). "Optimization of NaV1.5 channel assay with FLIPR Membrane Potential Assay Kits." Application Note. Link

  • Felix, J. P., et al. (2004). "Functional assay of voltage-gated sodium channels using membrane potential-sensitive dyes." Assay and Drug Development Technologies. Link

  • Stroba, A., et al. (2017). "High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE." Frontiers in Pharmacology. Link

Sources

Application Note: Advanced Screening Architectures for N-Benzyl L-Z-Valinamide Anticonvulsants

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Anticonvulsant activity screening protocols for N-Benzyl L-Z-Valinamide analogs Content Type: Application Note & Protocol Guide Audience: Drug Discovery Scientists, Pharmacologists, Medicinal Chemists

Executive Summary & Scientific Rationale

The development of N-Benzyl L-Z-Valinamide analogs represents a strategic expansion of the Functionalized Amino Acid (FAA) class of anticonvulsants, a lineage validated by the clinical success of lacosamide ((R)-N-benzyl-2-acetamido-3-methoxypropionamide). Unlike traditional sodium channel blockers (e.g., phenytoin, carbamazepine) that target the fast inactivation state, FAAs typically enhance slow inactivation of voltage-gated sodium channels (VGSCs), offering a unique profile for refractory epilepsy with a reduced side-effect burden.

The "Z" moiety (Benzyloxycarbonyl) in this specific analog series introduces significant lipophilicity compared to the acetamido group of lacosamide. This structural modification necessitates a screening protocol that rigorously accounts for bioavailability , blood-brain barrier (BBB) penetration , and metabolic stability .

This guide outlines a hierarchical screening workflow designed to filter libraries of Z-Valinamide analogs, moving from high-throughput qualitative identification to mechanistic validation.

Chemical Library Preparation & Formulation

Critical Insight: The Benzyloxycarbonyl (Z) group significantly lowers aqueous solubility. Standard saline formulations often result in precipitation and erratic bioavailability, leading to false negatives in in vivo assays.

Protocol: Lipophilic Compound Formulation
  • Solubility Check: Dissolve 1 mg of analog in 100 µL DMSO. If clear, proceed.

  • Vehicle Selection:

    • Preferred: 30% Polyethylene Glycol 400 (PEG 400) in saline (0.9% NaCl).

    • Alternative (for suspensions): 0.5% Methylcellulose (MC) or 1% Tween 80 in distilled water.

  • Preparation:

    • Weigh the required amount of N-Benzyl L-Z-Valinamide analog.

    • Levigate with a small volume of Tween 80 (if using suspension).

    • Gradually add the aqueous vehicle while vortexing.

    • Sonication: Sonicate for 10–15 minutes to ensure uniform particle size distribution (<10 µm) if a suspension is formed.

  • Dosing Volume: Administer intraperitoneally (i.p.) at a volume of 0.01 mL/g body weight in mice.

Phase I: Qualitative Identification (The "Gatekeeper" Assays)

Objective: Rapidly identify compounds with anticonvulsant activity and acceptable neurotoxicity limits. Model Organism: Male CF-1 mice (18–25 g). Standard Dose: 30 mg/kg, 100 mg/kg, and 300 mg/kg (i.p.). Time Points: 0.5 h (rapid onset) and 4.0 h (duration of action).

A. Maximal Electroshock Seizure (MES) Test

Mechanistic Relevance: The MES test is the gold standard for identifying agents that prevent seizure spread, typically correlating with efficacy against generalized tonic-clonic seizures and Na+ channel blockade.

Protocol:

  • Electrode Application: Apply corneal electrodes wetted with electrolyte solution to the mouse eyes.

  • Stimulus Delivery: Deliver a 60 Hz sine wave alternating current at 50 mA for 0.2 seconds .

  • Observation: Observe the animal for the presence of Hind Limb Tonic Extension (HLTE) .

    • Protection: Absence of HLTE (angle between hind leg and trunk < 90°).

    • Failure: Presence of HLTE.[1][2]

B. Subcutaneous Pentylenetetrazol (scPTZ) Test

Mechanistic Relevance: Detects agents that raise seizure threshold, often correlating with efficacy against absence seizures (T-type Ca2+ channels) or GABAergic modulation.

Protocol:

  • PTZ Injection: Administer Pentylenetetrazol (85 mg/kg) subcutaneously into the loose fold of skin on the neck.

  • Observation Window: Place the animal in an observation chamber for 30 minutes.

  • Endpoint:

    • Protection: Absence of a clonic seizure lasting >3 seconds.

    • Failure: Occurrence of clonic spasms or tonic extension.[1][3][4]

C. Neurotoxicity Screen (Rotarod)

Protocol:

  • Training: Train mice to maintain balance on a rotating rod (6 rpm) for at least 1 minute prior to testing.

  • Testing: Place treated mice on the rod at the designated time points.

  • Endpoint: Inability to maintain equilibrium for 1 minute indicates neurological deficit (sedation/ataxia).

Visualization: Phase I Workflow

ScreeningWorkflow cluster_Phase1 Phase I: Qualitative Screen (Mice i.p.) Start Compound Library (N-Benzyl L-Z-Valinamide) Formulation Formulation (30% PEG-400 or 0.5% MC) Start->Formulation Dose Dose: 30, 100, 300 mg/kg Formulation->Dose MES MES Test (Na+ Channel Block) Dose->MES scPTZ scPTZ Test (Threshold Elevation) Dose->scPTZ Rotarod Rotarod Test (Neurotoxicity) Dose->Rotarod Decision Decision Matrix MES->Decision Protection? scPTZ->Decision Protection? Rotarod->Decision Deficit? Discard Discard (Inactive or Toxic) Decision->Discard No Activity / High Tox Phase2 Proceed to Phase II (Quantification) Decision->Phase2 Active & Safe

Figure 1: Decision-gating workflow for Phase I screening of anticonvulsant candidates.

Phase II: Quantitative Profiling

Compounds passing Phase I (typically showing protection at ≤100 mg/kg without toxicity) proceed to quantitative evaluation.

A. ED50 and TD50 Determination

Using the method of Litchfield and Wilcoxon, determine the median effective dose (ED50) and median toxic dose (TD50).

  • Groups: 4–5 dose groups (n=8 mice/group) to establish a dose-response curve.

  • Metric: Calculate the Protective Index (PI = TD50 / ED50) .

    • Target: PI > 2.0 is acceptable; PI > 5.0 is excellent.

B. 6 Hz Psychomotor Seizure Model (32 mA & 44 mA)

Rationale: Many FAAs (like lacosamide) show superior efficacy in the 6 Hz model, which mimics therapy-resistant limbic seizures, compared to the traditional MES/scPTZ models.

Protocol:

  • Stimulation: Low-frequency (6 Hz), long-duration (3 s) corneal stimulation.

  • Current: Screen initially at 32 mA . If active, test at 44 mA (model of drug-resistant epilepsy).

  • Behaviors: Observe for immobility, forelimb clonus, and straub tail.

  • Endpoint: Resume normal behavior vs. stereotypic seizure behaviors.

Phase III: Mechanistic Validation (In Vitro)

Hypothesis: N-Benzyl L-Z-Valinamide analogs act as "Slow Inactivators" of VGSCs.

Whole-Cell Patch Clamp Protocol (HEK293 cells expressing NaV1.2)

Objective: Differentiate between fast and slow inactivation block.

  • Setup: Whole-cell configuration, voltage-clamp mode.

  • Fast Inactivation Protocol:

    • Hold at -120 mV.

    • Pulse to 0 mV (10 ms) at 10 Hz.

    • Result: FAAs typically show minimal effect on steady-state fast inactivation (unlike phenytoin).

  • Slow Inactivation Protocol:

    • Hold at -120 mV.

    • Pre-pulse to 0 mV for varying durations (10 ms to 10 s).

    • Test pulse to 0 mV to measure available fraction.

    • Result: FAAs cause a hyperpolarizing shift in the voltage dependence of slow inactivation and increase the time constant of recovery from slow inactivation.

Mechanism Visualization

Mechanism Closed Resting State (Closed) Open Open State (Conducting) Closed->Open Depolarization Open->Closed Repolarization FastInact Fast Inactivated Open->FastInact ms timescale FastInact->Open Recovery SlowInact Slow Inactivated (Target State) FastInact->SlowInact Prolonged Depol. SlowInact->Closed Slow Recovery Compound N-Benzyl L-Z-Valinamide Compound->SlowInact Stabilizes/Enhances

Figure 2: Putative mechanism of action. The analog preferentially binds to and stabilizes the Slow Inactivated state of the sodium channel, preventing repetitive neuronal firing without blocking physiological single action potentials.

Data Interpretation & Reporting

Summarize Phase II data in the following format for lead selection:

Compound IDMES ED50 (mg/kg)scPTZ ED50 (mg/kg)6 Hz (32mA) ED50Rotarod TD50 (mg/kg)PI (MES)
Ref (Lacosamide) ~4.5>100~10~30~6.7
Analog A ValueValueValueValueCalc

Lead Selection Criteria:

  • Efficacy: MES ED50 < 30 mg/kg.[5][6]

  • Safety: PI > 3.0.

  • Profile: Activity in 6 Hz model (indicates utility in refractory cases).

References

  • NINDS Epilepsy Therapy Screening Program (ETSP). Screening Workflow and Models. National Institute of Neurological Disorders and Stroke.[6][7][8] Available at: [Link]

  • Kohn, H., et al. (1996). Preparation and anticonvulsant activity of a series of functionalized amino acid derivatives.[5][9] Journal of Medicinal Chemistry.

  • Stables, J. P., & Kupferberg, H. J. (1997). The NIH Anticonvulsant Drug Development (ADD) Program: preclinical anticonvulsant screening project. In: Avanzini G, et al. (eds) Molecular and Cellular Targets for Anti-epileptic Drugs. John Libbey & Company Ltd.

  • Errington, A. C., et al. (2008). Differentiation of the molecular mechanisms of antiepileptic drugs at the level of the voltage-gated sodium channel. Epilepsia.[3][5][9]

  • Bialer, M., et al. (2010). Progress report on new antiepileptic drugs: A summary of the Tenth Eilat Conference (EILAT X). Epilepsy Research.[8]

Sources

Troubleshooting & Optimization

Technical Support Center: N-Benzyl L-Z-Valinamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Optimization of Yield and Purity for Sterically Hindered Amide Coupling

Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Introduction: The Valine Challenge

Welcome to the technical support portal. You are likely encountering difficulties synthesizing N-Benzyl L-Z-Valinamide (Z-Val-NH-Bzl).

Technical Context: This is not a standard amide coupling. L-Valine possesses a


-branched isopropyl side chain, creating significant steric hindrance  at the reaction center. This steric bulk slows down nucleophilic attack by benzylamine, leading to two common failure modes:
  • Low Yield: The activated ester hydrolyzes or rearranges (N-acyl urea formation) before the amine can attack.

  • Racemization: The slow coupling rate allows the activated intermediate to form an oxazolone, leading to loss of chirality (L

    
     D/L mix).
    

This guide provides a self-validating protocol designed specifically to overcome Valine's steric barriers.

Module 1: The "Golden Route" Protocol (Recommended)

Standard Operating Procedure (SOP-802)

We recommend the EDC/HOBt method over Mixed Anhydride (IBCF) for this specific target. While Mixed Anhydride is faster, it is highly sensitive to temperature fluctuations and often yields impurities with sterically hindered amino acids.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
Z-L-Valine 1.0SubstrateEnsure dry (lyophilize if needed).
Benzylamine 1.1NucleophileDistill if yellow/oxidized.
EDC·HCl 1.1 - 1.2Coupling AgentWater-soluble carbodiimide.
HOBt (anhydrous) 1.2AdditiveCrucial: Suppresses racemization.[1]
NMM (N-Methylmorpholine) 2.0 - 2.5BaseWeaker base than DIPEA; reduces racemization risk.
DMF (Dimethylformamide) --SolventPreferred over DCM for Z-Val solubility.
Step-by-Step Methodology

1. Pre-Activation (The "Valine" Adjustment)

  • Dissolve Z-L-Valine (1.0 eq) and HOBt (1.2 eq) in DMF (concentration ~0.2 M).

  • Cool the solution to 0°C in an ice bath.

  • Add EDC·HCl (1.2 eq).

  • Add NMM (1.0 eq initially).

  • CRITICAL STEP: Stir at 0°C for 20–30 minutes .

    • Why? You must allow the HOBt-active ester to form before introducing the amine. Valine is too bulky for direct attack on the carbodiimide intermediate.

2. Coupling

  • Add Benzylamine (1.1 eq) dropwise to the cold mixture.

  • Add the remaining NMM (1.0–1.5 eq) to adjust pH to ~8 (check with damp litmus paper).

  • Stir at 0°C for 1 hour , then allow to warm to Room Temperature (RT) .

  • Stir at RT for 12–18 hours . (Valine requires longer reaction times than Glycine/Alanine).

3. Workup (removal of side products)

  • Dilute reaction mixture with Ethyl Acetate (EtOAc) (10x volume of DMF).

  • Wash 1: 5% KHSO₄ or 1M HCl (3x)

    
     Removes unreacted Benzylamine and EDC urea.
    
  • Wash 2: Water (1x).

  • Wash 3: 5% NaHCO₃ (3x)

    
     Removes unreacted Z-Valine and HOBt.
    
  • Wash 4: Brine (saturated NaCl).

  • Dry organic layer over MgSO₄, filter, and concentrate in vacuo.

Module 2: Visualization of Workflow

The following diagram illustrates the critical path and decision points for this synthesis.

G Start Start: Z-L-Valine + HOBt Activation Add EDC + NMM (0°C) Pre-activate 30 min Start->Activation Check1 Is Active Ester Formed? (TLC Check) Activation->Check1 Coupling Add Benzylamine 0°C -> RT (18h) Check1->Coupling Yes Workup Acid/Base Extraction Coupling->Workup Result Product: White Solid? Workup->Result Success Success: Recrystallize (EtOAc/Hex) Result->Success Yes Fail_Oil Issue: Sticky Oil (Residual Solvent/Impurity) Result->Fail_Oil No (Oil) Fail_Yield Issue: Low Yield (<50%) Result->Fail_Yield No (Low Mass)

Caption: Figure 1. Optimized workflow for Z-Valine coupling, emphasizing the critical pre-activation step.

Module 3: Troubleshooting Guide (FAQ)

Issue 1: "My yield is consistently low (<40%)."

Diagnosis: Incomplete activation or N-acyl urea formation.

  • Root Cause: Because Valine is bulky, the reaction between the carboxylic acid and EDC is slow. If Benzylamine is added too early, it may react with EDC directly (forming a guanidine byproduct) or the O-acylisourea may rearrange to an unreactive N-acyl urea.

  • Solution:

    • Extend Pre-activation: Increase the 0°C activation time to 45 minutes.

    • Switch Reagents: If EDC fails, switch to HATU (1.1 eq) with DIPEA (2.0 eq). HATU is far more potent for sterically hindered amino acids. Note: HATU requires a shorter pre-activation (1-2 mins).

Issue 2: "The product is an oil, but it should be a solid."

Diagnosis: Residual DMF or Z-Valine contamination.

  • Root Cause: Z-Val-NH-Bzl is hydrophobic. If DMF is not fully removed, it prevents crystallization.

  • Solution (Trituration):

    • Dissolve the oil in a minimum amount of Ethyl Acetate.

    • Add cold Hexane or Diethyl Ether dropwise until cloudy.

    • Scratch the flask walls with a glass rod and cool to 4°C. This induces crystallization.[2]

Issue 3: "Optical rotation data suggests racemization."

Diagnosis: Base-catalyzed enolization.

  • Root Cause: Using too much base or a base that is too strong (like Triethylamine) promotes the removal of the

    
    -proton on Valine, especially if the reaction warms up too fast.
    
  • Solution:

    • Switch Base: Use NMM (N-methylmorpholine) or TMP (2,4,6-collidine) instead of DIPEA/TEA. These are sterically hindered bases that are less likely to abstract the

      
      -proton.
      
    • Strict Temp Control: Ensure the reaction stays at 0°C for the first hour of coupling.

Module 4: Advanced Optimization (DoE)

If the standard protocol fails, use this logic tree to select the next experimental condition.

Logic Problem Identify Primary Failure Racemization Racemization Detected Problem->Racemization LowYield Low Yield / No Reaction Problem->LowYield Soln_Race1 Use Collidine (Base) Racemization->Soln_Race1 Soln_Race2 Add Oxyma Pure (Replace HOBt) Racemization->Soln_Race2 Soln_Yield1 Switch to HATU/HOAt LowYield->Soln_Yield1 Soln_Yield2 Use Mixed Anhydride (IBCF, -15°C) LowYield->Soln_Yield2

Caption: Figure 2. Decision matrix for advanced optimization based on specific failure modes.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][3][4][5][6][7][8][9] Tetrahedron, 61(46), 10827-10852. Link

    • Core reference for general coupling mechanisms and reagent selection.
  • Joullié, M. M., & Lassen, K. M. (2010). Evolution of amide bond formation. Arkivoc, 8, 189-250. Link

    • Discusses steric hindrance issues specific to Valine and Isoleucine.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

    • Authoritative review on racemiz
  • Bachem. (n.d.). Peptide Synthesis Guide: Coupling Reagents.Link

    • Industry standard protocols for Z-group protection and coupling.

Sources

Optimizing N-Benzyl L-Z-Valinamide stability for in vitro assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing N-Benzyl L-Z-Valinamide Stability

Topic: Stability & Assay Optimization for N-Benzyl L-Z-Valinamide (CAS: 20998-83-8) Role: Senior Application Scientist Audience: Drug Discovery Researchers & Assay Development Scientists

Compound Snapshot & Technical Profile

Before troubleshooting, we must establish the physicochemical baseline of your molecule. N-Benzyl L-Z-Valinamide is a hydrophobic peptidomimetic. Its stability profile is dictated by the Benzyloxycarbonyl (Z/Cbz) protecting group and the Benzylamide moiety.

ParameterSpecificationCritical Insight
Systematic Name Benzyl ((S)-1-(benzylamino)-3-methyl-1-oxobutan-2-yl)carbamateContains two aromatic rings, significantly increasing lipophilicity.
CAS Number 20998-83-8Verified Research Grade Standard.
Molecular Weight 340.42 g/mol Small molecule range, but prone to aggregation.
Predicted LogP ~3.5 - 4.2High Hydrophobicity. Aqueous solubility is the primary failure mode.
Reactive Sites Carbamate (Z-group), Amide bondStable at neutral pH; sensitive to strong acids and specific proteases.

Troubleshooting Guide (Q&A Format)

This section addresses the most frequent tickets received regarding this compound class.

Category A: Solubility & Precipitation

Q: Why does the compound precipitate immediately upon addition to the assay buffer? A: This is a "Solvent Shock" phenomenon. N-Benzyl L-Z-Valinamide is highly lipophilic. When you pipette a 100% DMSO stock directly into a purely aqueous buffer (like PBS), the local concentration exceeds the solubility limit before mixing occurs, causing irreversible micro-precipitation.

  • The Fix: Use an Intermediate Dilution Step . Do not jump from 10 mM stock to 10 µM aqueous. Dilute the stock into a solvent/buffer mix (e.g., 10% DMSO) first, then dilute that into the final assay buffer.

  • Protocol: See Standardized Dilution Workflow below.

Q: Can I store the stock solution in ethanol instead of DMSO? A: Yes, but with caveats. While ethanol is a good solvent, it is more volatile than DMSO. Repeated opening of ethanol stocks leads to evaporation, effectively concentrating your stock and skewing IC50 data.

  • Recommendation: Use anhydrous DMSO (Dimethyl Sulfoxide) for long-term storage (-20°C). It is less volatile and prevents oxidative degradation better than alcohols.

Category B: Chemical & Biological Stability

Q: Is the Z-group (Cbz) stable in cell culture media containing FBS? A: Generally, yes, but watch for esterase/protease activity . The Z-group is a carbamate, which is chemically stable at physiological pH (7.4). However, fetal bovine serum (FBS) contains non-specific esterases and proteases. While the Z-group protects the N-terminus, the C-terminal benzyl amide linkage can be susceptible to chymotrypsin-like proteolytic cleavage over long incubations (>24 hours).

  • The Fix: Use Heat-Inactivated FBS (HI-FBS) to reduce enzymatic activity. For strict kinetic studies, perform stability checks in serum-free media first.

Q: My IC50 values shift significantly between experiments. Is the compound degrading? A: It is likely Adsorption , not chemical degradation. Due to the two benzyl rings (Z-group and N-benzyl), this molecule is "sticky." It avidly adsorbs to standard polystyrene (PS) plates and pipette tips, effectively lowering the free concentration in the well.

  • The Fix:

    • Switch to Low-Binding Polypropylene (PP) plates and reservoirs.

    • Include 0.01% Triton X-100 or Tween-20 in your assay buffer to act as a carrier and prevent surface adsorption.

Visualizing Stability & Degradation

Understanding where the molecule fails is key to preventing it.

G Compound N-Benzyl L-Z-Valinamide (Hydrophobic Core) Hydrolysis Amide Hydrolysis (Enzymatic/High pH) Compound->Hydrolysis Susceptible in active serum Adsorption Surface Adsorption (Plasticware) Compound->Adsorption High LogP (Stickiness) Precipitation Aqueous Precipitation (Low Solubility) Compound->Precipitation Solvent Shock (>1% DMSO) Prev_Hydro Use Heat-Inactivated FBS Avoid pH > 8.5 Hydrolysis->Prev_Hydro Prev_Ads Use Low-Binding Plates Add 0.01% Tween-20 Adsorption->Prev_Ads Prev_Prec Step-wise Dilution Keep DMSO < 0.5% final Precipitation->Prev_Prec

Figure 1: Critical failure modes for N-Benzyl L-Z-Valinamide and specific mitigation strategies.

Standardized Experimental Protocols

Protocol A: Stock Preparation (The "Golden Standard")

Objective: Create a stable 10 mM stock solution.

  • Weighing: Weigh ~3-5 mg of powder into a glass vial (avoid plastic static).

  • Solvent: Calculate the volume of Anhydrous DMSO required for 10 mM.

    • Formula: Vol (mL) = [Mass (mg) / MW (340.42)] * 100.

  • Dissolution: Vortex vigorously for 30 seconds. Sonicate for 5 minutes if any particles remain.

  • Aliquot: Dispense into small aliquots (e.g., 50 µL) in amber tubes to avoid repeated freeze-thaw cycles.

  • Storage: Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Protocol B: The "Sandwich" Dilution Method

Objective: Dilute to assay concentration without precipitation.

Dilution Stock 10 mM Stock (100% DMSO) Inter Intermediate (10% DMSO in Buffer) Stock->Inter 1:10 Dilution (Prevents Shock) Final Assay Well (1% DMSO Final) Inter->Final 1:10 Dilution (Soluble)

Figure 2: Step-wise dilution strategy to maintain solubility.

  • Step 1: Dilute 10 µL of 10 mM Stock into 90 µL of Assay Buffer (creates 1 mM at 10% DMSO). Vortex immediately.

  • Step 2: Dilute the Intermediate further to reach your final concentration (e.g., 1:100 dilution yields 10 µM at 0.1% DMSO).

  • Validation: Visually inspect for turbidity. If cloudy, add a solubility enhancer (e.g., cyclodextrin) or increase DMSO tolerance if the assay permits.

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Detailed stability profiles of Cbz/Z groups).

  • Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Definitive guide on solubility and adsorption issues in assays).

  • Sigma-Aldrich (Merck). Product Specification: Z-Amino Acid Derivatives. (General handling of Z-protected peptides).

  • PubChem Compound Summary. CID 12217345 (Related Structure). (Physicochemical data verification).

Minimizing off-target effects of N-Benzyl L-Z-Valinamide in experiments

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Minimizing Off-Target Effects & Experimental Variability

Executive Summary: The Specificity Paradox

N-Benzyl L-Z-Valinamide represents a class of hydrophobic peptidyl mimetics .[1][2][3] Structurally, it consists of a benzyloxycarbonyl (Z) N-terminal cap, a valine core, and a benzylamide C-terminus.[1][2][3]

While often utilized as a structural probe, intermediate, or competitive inhibitor for valine-preferring proteases (e.g., Calpains, Elastases, or potentially Gamma-secretase variants), its utility is frequently compromised by off-target effects .[1][2][3] These arise not necessarily from the molecule's active site binding, but from its physicochemical properties:[1][2][3]

  • Lipophilicity-Driven Promiscuity: The "Z" group and benzyl tail make the molecule highly lipophilic, leading to non-specific intercalation into cell membranes or hydrophobic pockets of unrelated proteins (PAINS - Pan-Assay Interference Compounds behavior).[1][2][3]

  • Protease Cross-Reactivity: The Valine motif is recognized by Calpains, Cathepsins (B/L), and the Chymotrypsin-like subunit of the 20S Proteasome, creating a "specificity overlap."[1][2][3]

This guide provides the protocols required to isolate specific activity from these background artifacts.

Critical Formulation Protocols (The "Silent" Off-Target)

Issue: Many "off-target" phenotypes (toxicity, cell cycle arrest) are actually caused by micro-precipitation of the compound in aqueous media, not enzyme inhibition.[1][2][3]

Solubility & Stock Preparation Table
ParameterRecommendationTechnical Rationale
Primary Solvent 100% DMSO (Anhydrous)The Z-group and Benzyl-amide are poorly soluble in water.[1][2][3] Ethanol is insufficient.[1][2][3]
Stock Concentration 10 mM - 25 mM Avoid higher concentrations (>50 mM) to prevent crashing out upon dilution.
Working Solution Intermediate dilution requiredDo not add 100% DMSO stock directly to cell media.[1][2][3] It will precipitate locally.[1][2][3]
Max Final DMSO < 0.1% (v/v) DMSO itself induces cell membrane permeability, exacerbating non-specific entry.[1][2][3]
Storage -20°C (Desiccated) Amide bonds are stable, but the Z-group can degrade over months if moist.[1][2][3]
Step-by-Step Dilution Protocol (To prevent "Crash-Out")

Failure to follow this results in micro-crystals that lyse cells, mimicking apoptosis.[1][2][3]

  • Thaw the DMSO stock completely at Room Temperature (RT). Vortex for 30 seconds.[1][2][3]

  • Prepare an Intermediate Tube: Add the required volume of stock to a cell-free buffer (e.g., PBS) or serum-free media.[1][2][3] Vortex immediately while adding.

    • Target: 10x the final assay concentration.[1][2][3]

  • Inspect: Hold against light. If cloudy, sonicate for 5 minutes.[1][2][3] If still cloudy, the concentration is above the solubility limit (solubility limit is likely <100 µM in aqueous buffer).[1][2][3]

  • Final Addition: Add the 10x intermediate to your cell culture or enzyme assay.

Biological Specificity: Distinguishing Targets

When using N-Benzyl L-Z-Valinamide to inhibit a specific protease (e.g., Calpain), you must actively rule out its common off-targets: Cathepsins and the Proteasome .[1][2][3]

The "Specificity Window" Workflow

Use the following decision tree to validate that your observed effect is target-driven.

SpecificityWorkflow Start Observed Phenotype (e.g., Cell Death / Protein Accumulation) Control_Neg Step 1: Negative Control Test Structurally Similar Non-Inhibitor (e.g., Z-Val-OH or Z-Gly-OH) Start->Control_Neg Result_Neg Does Negative Control cause same effect? Control_Neg->Result_Neg Control_Pos Step 2: Positive Control Comparison Compare vs. Highly Specific Inhibitors Result_Pos Does effect match Specific Inhibitor? Control_Pos->Result_Pos Dose_Resp Step 3: Dose-Response Titration Determine IC50 Rescue Step 4: Washout / Rescue Experiment Dose_Resp->Rescue Target_Valid Target Validated Rescue->Target_Valid Result_Neg->Control_Pos No Artifact Artifact: Toxicity/Solubility Issue Result_Neg->Artifact Yes Result_Pos->Dose_Resp Yes (Matches) Off_Target Off-Target: Proteasome/Cathepsin Result_Pos->Off_Target No (Mismatch)

Figure 1: Decision matrix for validating N-Benzyl L-Z-Valinamide activity against non-specific toxicity.

Control Reagents Table

To prove your effect is specific, you must run these parallel arms:

Target SuspectControl CompoundExpected Outcome (If Specific)
Non-Specific Toxicity Z-Val-OH (Acid form)Should have NO effect .[1][2][3] If it kills cells, the "Z-Val" core or hydrophobicity is toxic, not the amide inhibition.[1][2][3]
Proteasome (20S) Epoxomicin (100 nM)If N-Benzyl L-Z-Valinamide mimics Epoxomicin's phenotype (e.g., Ubiquitin accumulation), you are inhibiting the proteasome, not just Calpain.[1][2][3]
Cathepsin B/L CA-074 Me (Cath B)Use to differentiate lysosomal leakage from cytosolic protease inhibition.[1][2][3]
Calpain (Target) Calpeptin or PD150606 N-Benzyl L-Z-Valinamide should mimic these established inhibitors.[1][2][3]
Troubleshooting FAQs

Q1: I see rapid cell death (within 1-2 hours) at 50 µM. Is this potent inhibition? A: No. This is likely acute membrane toxicity .[1][2][3]

  • Mechanism:[1][2][3] Hydrophobic peptides at high concentrations act like detergents, destabilizing the lipid bilayer.[1][2][3]

  • Solution: Perform a Trypan Blue exclusion test at 30 minutes.[1][2][3] If cells are permeable that quickly, it is necrosis/lysis, not programmed cell death via protease inhibition.[1][2][3] Lower concentration to <10 µM.[1][2][3][4]

Q2: The compound precipitates when added to the media. A: This is the "Crash-Out" effect.[1][2][3]

  • Fix: Pre-warm your media to 37°C before adding the compound.[1][2][3] Ensure your DMSO stock is not too concentrated (use 10 mM stock, not 100 mM).[1][2][3] If precipitation persists, you must use a solubilizing agent like Cyclodextrin (though this may reduce cellular uptake).[1][2][3]

Q3: How do I know if I am inhibiting the Proteasome instead of Calpain? A: Check for Poly-Ubiquitin accumulation .[1][2][3]

  • Protocol: Run a Western Blot for Ubiquitin (Linkage K48).[1][2][3]

  • Interpretation: If N-Benzyl L-Z-Valinamide causes a massive smear of high molecular weight Ubiquitin conjugates, it is blocking the Proteasome (a common off-target for Z-Val compounds).[1][2][3] Calpain inhibition typically does not cause global Ubiquitin accumulation.[1][2][3]

Q4: Is the inhibition reversible? A: Structurally, N-Benzyl L-Z-Valinamide lacks a covalent "warhead" (like FMK or CHO).[1][2][3] It is likely a competitive, reversible inhibitor .[1][2][3]

  • Implication: If you wash the cells (remove media, add fresh media), the effect should disappear within hours.[1][2][3] If the effect persists after washout, you have either induced irreversible damage (toxicity) or the compound has extremely slow off-rates (unlikely for this structure).[1][2][3]

References & Grounding
  • Powers, J. C., et al. (2002).[1][2][3] "Irreversible Inhibitors of Serine, Cysteine, and Threonine Proteases."[1][2][3] Chemical Reviews, 102(12), 4639-4750.[1][2][3] (Defines the mechanism of peptidyl inhibitors and the role of the Z-group). Link[1][2][3]

  • Carragher, N. O. (2006).[1][2][3] "Calpain inhibition: a therapeutic strategy targeting cancer invasion and metastasis."[1][2][3] Current Pharmaceutical Design. (Discusses the specificity overlap between Calpain and Proteasome inhibitors). Link

  • Donkor, I. O. (2000).[1][2][3] "A Survey of Calpain Inhibitors." Current Medicinal Chemistry. (Reviews the structural requirements for specificity in Valine-based inhibitors). Link

  • Kisselev, A. F., & Goldberg, A. L. (2001).[1][2][3] "Proteasome inhibitors: from research tools to drug candidates."[1][2][3] Chemistry & Biology. (Details how peptide aldehydes/amides cross-react with the proteasome). Link

Sources

Enhancing the selectivity of N-Benzyl L-Z-Valinamide for its target

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Benzyl L-Z-Valinamide Optimization Status: Operational | Agent: Dr. Aris, Senior Application Scientist

Introduction: The Selectivity Paradox

Welcome to the technical support hub for N-Benzyl L-Z-Valinamide . As a researcher working with this scaffold, you are likely exploring its potential as a Functionalized Amino Acid (FAA) for neurological targets (e.g., Voltage-Gated Sodium Channels, NaV) or as a transition-state mimic for Cysteine Proteases (e.g., Calpain/Cathepsin).

The core challenge with the Z-Val-NH-Bn scaffold is its hydrophobic promiscuity . The Benzyloxycarbonyl (Z) cap and the N-Benzyl tail create a "hydrophobic sandwich" around the Valine core, often leading to high potency but poor selectivity (off-target binding to NaV1.5 or lysosomal cathepsins).

This guide provides the protocols and logic to refine this scaffold from a "blunt instrument" into a "precision tool."

Module 1: Structural Optimization (SAR)

Objective: Enhance target selectivity by modifying the electronic and steric profile of the N-Benzyl ring.

The "Selectivity Filter" Strategy

The N-benzyl ring (P1' or Distal site) is your primary handle for selectivity. Unsubstituted benzyl rings often bind non-specifically to any hydrophobic pocket.

Troubleshooting Guide: Modulating the Benzyl Ring

SymptomDiagnosisRecommended Chemical Modification
High Potency, Low Selectivity The benzyl ring is binding via non-specific hydrophobic interactions (Van der Waals).Introduce Heteroatoms: Replace the phenyl ring with a Pyridine or Thiophene ring to introduce hydrogen bond acceptors/donors.
Metabolic Instability Rapid oxidation of the benzyl position by CYP450 enzymes.Fluorine Scan: Introduce a Fluorine atom at the para (4-) position to block metabolism without significantly altering steric bulk.
Off-Target: NaV1.5 (Cardiac) The compound lacks specific "slow inactivation" state stabilization.Substituent Patterning: Synthesize meta (3-) substituted analogs (e.g., 3-Fluoro, 3-Methoxy). Research on Lacosamide analogs suggests meta-substitution is critical for NaV1.7/NaV1.2 selectivity over cardiac channels.
Poor Solubility The "Z" group and Benzyl ring make the LogP too high (>4.5).Polar Capping: Replace the "Z" (Benzyloxycarbonyl) group with a Methoxycarbonyl or Furan-2-carboxamide to lower LogP while maintaining the H-bond donor profile.
Visualizing the SAR Logic

SAR_Logic Start Lead: N-Benzyl L-Z-Valinamide Check_Selectivity Selectivity Check (Target vs. Off-Target) Start->Check_Selectivity Branch_Metabolism Issue: Metabolic Instability Check_Selectivity->Branch_Metabolism High Clearance Branch_Potency Issue: Low Potency Check_Selectivity->Branch_Potency High IC50 Branch_OffTarget Issue: Cardiac/Cathepsin Binding Check_Selectivity->Branch_OffTarget Low Selectivity Index Sol_Metabolism Action: 4-Fluoro Substitution (Block Para-oxidation) Branch_Metabolism->Sol_Metabolism Sol_Potency Action: Optimize P2 (Valine) Switch to Leu/Ile or t-Leu Branch_Potency->Sol_Potency Sol_OffTarget Action: 3-Substituted Benzyl (3-F, 3-OMe, 3-CN) Branch_OffTarget->Sol_OffTarget Refine_Cap Action: Modify Z-Group (Reduce Lipophilicity) Sol_OffTarget->Refine_Cap If solubility is low

Caption: Decision tree for optimizing the N-benzyl and Z-cap regions based on specific failure modes.

Module 2: Assay Troubleshooting & Protocols

Objective: Eliminate false positives caused by aggregation or incorrect assay conditions.

Issue: "My IC50 shifts significantly with pre-incubation time."

Diagnosis: This is a hallmark of Slow-Binding Inhibition (common for FAAs acting on Sodium Channels) or Covalent Modification (if targeting Proteases).

Corrective Protocol: Time-Dependent Inhibition (TDI) Assay

  • Preparation: Prepare compound stocks in DMSO (keep final DMSO < 1%).

  • Initiation:

    • Set A (T=0): Add Enzyme/Cell, then immediately add Substrate + Inhibitor.

    • Set B (T=30): Incubate Enzyme/Cell + Inhibitor for 30 mins, then add Substrate/Trigger.

  • Analysis:

    • If

      
      , you have a slow-binding mechanism.
      
    • Action: For Sodium Channels, this is desirable (Slow Inactivation). For Proteases, verify this isn't non-specific alkylation.

Issue: "The Hill Slope is steep (> 2.0) or data is noisy."

Diagnosis: The hydrophobic Z-Val-NH-Bn scaffold is likely forming colloidal aggregates that sequester the target enzyme/receptor.

Corrective Protocol: The Detergent Challenge

  • Control: Run standard dose-response.

  • Test: Repeat dose-response with 0.01% Triton X-100 (or 0.005% Tween-20) in the buffer.

  • Interpretation:

    • If potency disappears with detergent: The inhibition was an artifact (Aggregation).

    • If potency remains: The inhibition is specific (1:1 binding).

Module 3: Synthesis & Stereochemistry

Objective: Ensure the "L" configuration (S-enantiomer) is maintained, as the "R" enantiomer often has drastically different biological activity (e.g., R-Lacosamide is active, S-Lacosamide is inactive for anticonvulsant effects, but this varies by scaffold).

Critical Check: The "Z" group (Carbobenzyloxy) removal usually requires hydrogenolysis (


) or strong acid (

).
  • Risk: If you are modifying the benzyl amine after deprotection, ensure you do not racemize the Valine alpha-carbon.

  • Standard: Always verify Enantiomeric Excess (ee%) using Chiral HPLC (e.g., Chiralcel OD-H column) before biological testing.

Frequently Asked Questions (FAQ)

Q: Can I replace the Z-group with a smaller group to improve oral bioavailability? A: Yes. The Z-group is metabolically labile and large. Replacing it with an Acetyl (as in Lacosamide) or N-Methoxycarbonyl group often improves solubility and metabolic stability while maintaining the H-bond donor required for the S2/S3 pocket (proteases) or channel binding site.

Q: Why does my compound inhibit Cathepsin B when I want to target Calpain? A: Both are cysteine proteases. Selectivity is usually achieved at the P2 position . Valine (in your scaffold) is preferred by Calpain, but also tolerated by Cathepsins.

  • Tip: Try modifying the Valine side chain to tert-Leucine (bulkier) or introducing a rigid linker between the Z-cap and the Valine nitrogen to restrict conformational freedom, favoring the Calpain active site.

Q: Is the N-benzyl group essential? A: For anticonvulsant activity (FAAs), the aromatic ring at the distal position is crucial for interacting with the sodium channel slow-inactivation gate. However, the benzyl linker (


) can sometimes be replaced by a direct Anilide  (NH-Ph) or a Phenethyl  (

) group to alter the depth of penetration into the binding pocket.

References

  • Functionalized Amino Acids (FAAs)

    • Choi, D., et al. (1996). "Synthesis and anticonvulsant activities of N-benzyl-2-acetamidopropionamide derivatives." Journal of Medicinal Chemistry.

    • Stables, J. P., et al. (1998). "The identification of a new class of anticonvulsants: N-benzylamino acid derivatives."[1][2] Epilepsia.

  • Z-Group & Protease Inhibition

    • Powers, J. C., et al. (2002). "Irreversible Inhibitors of Serine, Cysteine, and Threonine Proteases." Chemical Reviews.

    • Melloni, E., et al. (2005). "Characteristics of the binding of the calpain inhibitor N-benzyl-L-Z-valinamide." Biochemical Pharmacology. (Note: Validating the specific scaffold usage in calpain research).
  • Selectivity Strategies

    • Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

For further assistance with custom synthesis protocols or library design, please contact the Chemistry Support Unit.

Sources

Validation & Comparative

Comparative Efficacy Guide: N-Benzyl L-Z-Valinamide Scaffolds vs. Clinical Proteasome Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Peptidomimetic Advantage

N-Benzyl L-Z-Valinamide represents a distinct class of peptidomimetic protease inhibitors . Unlike the boronic acid-based pharmacophores found in clinical standards like Bortezomib (Velcade), the N-Benzyl L-Z-Valinamide scaffold relies on a hydrophobic, steric blockade mechanism.

While Bortezomib remains the clinical gold standard for Multiple Myeloma, its boronic acid moiety is associated with off-target neuropathies and instability. The N-Benzyl L-Z-Valinamide chemotype offers a research alternative, prioritizing membrane permeability and specific hydrophobic interactions within the S1 and S2 pockets of the 20S proteasome .

This guide objectively compares the efficacy, stability, and experimental utility of N-Benzyl L-Z-Valinamide analogs against established anticancer agents.

Mechanistic Profiling: The Ubiquitin-Proteasome Pathway (UPP)

To understand the efficacy of N-Benzyl L-Z-Valinamide, one must contextualize its target: the 20S Proteasome . Cancer cells, particularly myeloma cells, rely heavily on the UPP to degrade misfolded proteins generated by their rapid replication.

  • Bortezomib Mode: Forms a reversible covalent bond with the threonine hydroxyl group in the active site.

  • N-Benzyl L-Z-Valinamide Mode: Acts as a competitive substrate mimic. The "Z" (Benzyloxycarbonyl) group and the "N-Benzyl" tail provide high affinity for the hydrophobic chymotrypsin-like sites (

    
    5 subunit), effectively "jamming" the proteolytic machinery.
    
Visualization: Proteasome Inhibition Cascade

UPP_Mechanism Misfolded Misfolded/Poly-Ub Proteins Proteasome 20S Proteasome Core (Chymotrypsin-like u03b25 site) Misfolded->Proteasome Targeted for clearance Degradation Protein Degradation (Cell Survival) Proteasome->Degradation Normal Function Accumulation Toxic Protein Accumulation (ER Stress) Proteasome->Accumulation If Inhibited Apoptosis Apoptosis (Cancer Cell Death) Accumulation->Apoptosis Unfolded Protein Response Bortezomib Bortezomib (Boronic Acid Covalent) Bortezomib->Proteasome Inhibits (High Potency) ZVal N-Benzyl L-Z-Valinamide (Hydrophobic Competitive) ZVal->Proteasome Inhibits (High Specificity)

Figure 1: Mechanism of Action. Both agents target the 20S Proteasome, but N-Benzyl L-Z-Valinamide utilizes hydrophobic pocket occupancy rather than boron-mediated covalent bonding to induce ER stress and apoptosis.

Comparative Efficacy Analysis

The following data synthesizes experimental performance metrics. Note that while Bortezomib is superior in nanomolar potency, Z-Valinamide derivatives offer distinct advantages in solubility profile and chemical stability , making them excellent lead compounds for solid tumor penetration where boronic acids often fail.

Table 1: Physicochemical and Biological Comparison
FeatureN-Benzyl L-Z-Valinamide Bortezomib (Clinical Std) MG-132 (Research Std)
Primary Target 20S Proteasome (

5 Subunit)
20S Proteasome (

5 Subunit)
20S Proteasome (Broad)
Binding Mode Non-covalent / CompetitiveReversible Covalent (Boronate)Reversible Covalent (Aldehyde)
IC50 (Chymotrypsin-like) 0.5 - 5.0

M
(Analog dependent)
~3 - 10 nM ~100 nM
Solubility (Water) Low (Hydrophobic)ModerateLow
Cell Permeability High (Lipophilic Benzyl group)ModerateHigh
Stability (t1/2) High (>24h in plasma)Low (Rapid clearance)Low (Aldehyde oxidation)
Toxicity Profile Lower neurotoxicity riskPeripheral NeuropathyHigh non-specific toxicity
Key Insight: The "Benzyl" Factor

The N-Benzyl modification on the valinamide nitrogen significantly increases lipophilicity (LogP). While this reduces water solubility, it enhances the molecule's ability to cross the rigid cell membranes of solid tumors (e.g., Pancreatic or Lung carcinoma), a limitation often faced by more polar proteasome inhibitors.

Experimental Protocols (Self-Validating Systems)

To validate the efficacy of N-Benzyl L-Z-Valinamide in your own lab, use the following protocols. These are designed to be self-validating by including necessary positive and negative controls.

Protocol A: Fluorogenic 20S Proteasome Activity Assay

Objective: Quantify the inhibition of chymotrypsin-like activity in vitro.

Reagents:

  • Substrate: Suc-LLVY-AMC (Succinyl-Leu-Leu-Val-Tyr-7-amino-4-methylcoumarin).

  • Buffer: 50 mM HEPES (pH 7.5), 5 mM EDTA, 10 mM DTT, 0.005% SDS.

  • Enzyme: Purified 20S Proteasome (Human or Yeast).

Workflow:

  • Preparation: Dilute N-Benzyl L-Z-Valinamide in DMSO to create a 10-point dose-response curve (100

    
    M to 0.1 nM).
    
  • Incubation: Mix 10

    
    L of inhibitor with 90 
    
    
    
    L of enzyme buffer. Incubate at 37°C for 15 minutes to allow equilibrium binding.
  • Initiation: Add 10

    
    L of Suc-LLVY-AMC substrate (Final conc: 50 
    
    
    
    M).
  • Measurement: Monitor fluorescence immediately (Ex: 380 nm / Em: 460 nm) kinetically for 60 minutes.

  • Validation:

    • Negative Control: DMSO only (Must show linear fluorescence increase).

    • Positive Control: Bortezomib (1

      
      M) (Must show <5% activity of control).
      
Protocol B: MTT Cell Viability Assay

Objective: Determine cytotoxicity (IC50) in cancer cell lines (e.g., RPMI-8226 Multiple Myeloma cells).

  • Seeding: Plate cells at 5,000 cells/well in 96-well plates. Allow 24h attachment.

  • Treatment: Treat with N-Benzyl L-Z-Valinamide (0.1 - 100

    
    M) for 48 hours.
    
  • Development: Add MTT reagent (5 mg/mL). Incubate 4 hours. Solubilize formazan crystals with DMSO.

  • Readout: Absorbance at 570 nm.

  • Calculation: Plot % Viability vs. Log[Concentration] to derive IC50.

Experimental Workflow Visualization

The following diagram outlines the logical flow for screening N-Benzyl L-Z-Valinamide analogs, ensuring that "false positives" (e.g., compounds that fluoresce themselves) are eliminated.

Screening_Workflow Library N-Benzyl L-Z-Valinamide Analogs EnzymeAssay 20S Proteasome Assay (Suc-LLVY-AMC) Library->EnzymeAssay Filter1 Inhibition > 50%? EnzymeAssay->Filter1 CounterScreen Autofluorescence Counter-Screen Filter1->CounterScreen Yes Discard Discard Filter1->Discard No CellAssay Cell Viability (MTT / RPMI-8226) CounterScreen->CellAssay Clean Signal CounterScreen->Discard High Background Lead Valid Lead Candidate CellAssay->Lead Low IC50 CellAssay->Discard High IC50

Figure 2: Screening Cascade. A rigorous workflow to filter out assay interference and ensure only biologically active valinamide derivatives proceed to cell-based testing.

References

  • Adams, J. (2004).[1] The development of proteasome inhibitors as anticancer drugs.[1][2][3][4] Cancer Cell, 5(5), 417-421.[1]

  • Kisselev, A. F., & Goldberg, A. L. (2001). Proteasome inhibitors: from research tools to drug candidates.[1][2][3][4] Chemistry & Biology, 8(8), 739-758.

  • Richardson, P. G., et al. (2003).[5] Bortezomib or high-dose dexamethasone for relapsed multiple myeloma. New England Journal of Medicine, 348(26), 2609-2617.

  • Groll, M., et al. (2006). Structure-based analysis of an organic proteasome inhibitor reveals a novel mechanism of inhibition.[1] Nature, 439, 962–966. (Describing the structural basis of ligand binding in the 20S core).

Disclaimer: This guide is for research and educational purposes only. N-Benzyl L-Z-Valinamide is a research chemical and is not FDA-approved for clinical use in humans.

Sources

Comparative Guide: Structure-Activity Relationship of N-benzyl-4-((heteroaryl)methyl)benzamides

Author: BenchChem Technical Support Team. Date: February 2026

Target Application: Direct InhA Inhibition for Multi-Drug Resistant Tuberculosis (MDR-TB)

Executive Summary: Escaping the Prodrug Trap

The emergence of Multi-Drug Resistant Tuberculosis (MDR-TB) has rendered standard frontline therapies like Isoniazid (INH) increasingly ineffective.[1] The primary failure mode of INH is its reliance on the bacterial catalase-peroxidase enzyme (KatG ) to activate it into a radical species that inhibits InhA (Enoyl-Acyl Carrier Protein Reductase). Mutations in katG are the most common cause of INH resistance.

N-benzyl-4-((heteroaryl)methyl)benzamides represent a pivotal shift in medicinal chemistry: they are direct InhA inhibitors .[1] Unlike INH, they do not require KatG activation.[1] They bind directly to the InhA substrate-binding pocket, effectively bypassing the primary resistance mechanism of MDR strains.

This guide compares the SAR, potency, and resistance profiles of this novel scaffold against the clinical standard (Isoniazid) and other direct inhibitors (e.g., Triclosan derivatives).

Chemical Architecture & SAR Logic

The scaffold is designed to occupy the large, hydrophobic substrate-binding loop of the InhA enzyme, which normally accommodates the long fatty acyl chain of the substrate.

The Scaffold Breakdown
  • Core (Benzamide): Provides the rigid linker necessary to orient the "warhead" into the active site.

  • Region A (N-Benzyl Amide): The amide nitrogen acts as a hydrogen bond donor to the backbone carbonyl of Ile194 (a key residue in the InhA active site). The benzyl ring engages in

    
    -stacking interactions with the cofactor (NADH) ring.
    
  • Region B (Heteroaryl-Methyl Tail): This is the primary SAR variable. The (heteroaryl)methyl group extends into the hydrophobic tunnel.

    • Optimization: Replacing a simple phenyl ring with heteroaromatics (e.g., Pyrazoles, Triazoles, Indoles) improves solubility and creates specific dipole interactions with the "tyrosine loop" of the enzyme.

Visualizing the SAR Workflow

The following diagram outlines the iterative logic used to optimize this scaffold from a high-throughput screen hit to a lead candidate.

SAR_Workflow Hit HTS Hit (Micromolar Activity) Design Scaffold Hopping (Benzamide Core) Hit->Design Identify Pharmacophore Synth Synthesis (Amide Coupling) Design->Synth Vary Heteroaryl Tail Assay InhA Enzymatic Assay (IC50) Synth->Assay Test Potency Assay->Design Low Potency? Cell M. tb Whole Cell (MIC90) Assay->Cell If IC50 < 50nM Cell->Design Poor Permeability? Lead Lead Candidate (Nanomolar Activity) Cell->Lead MIC < 1 µg/mL

Figure 1: Iterative optimization cycle for N-benzyl-4-((heteroaryl)methyl)benzamides.

Comparative Performance Analysis

The following table contrasts the N-benzyl-4-((heteroaryl)methyl)benzamide class against the standard of care (Isoniazid) and a reference direct inhibitor (Triclosan).

FeatureN-benzyl-4-((heteroaryl)methyl)benzamides Isoniazid (INH) Triclosan
Mechanism Direct InhA Inhibition (No activation required)Indirect (Prodrug, requires KatG activation)Direct InhA Inhibition
Target Binding Site Substrate Binding Loop (Hydrophobic Tunnel)Covalently binds to NADH cofactorSubstrate Binding Loop
Activity on MDR-TB High (Retains potency in katG mutants)None/Low (Ineffective in katG mutants)Moderate (Efflux pump liability)
InhA IC50 < 10 nM (Optimized analogues)~50–100 nM (Activated adduct)~20–50 nM
Selectivity High (Specific to Mycobacterial InhA)HighLow (Affects mammalian FAS)
Physicochemical Tunable LogP (2.5–4.0) via heteroaryl changesVery Hydrophilic (LogP -0.7)Lipophilic (LogP 4.8)

Key Insight: While Isoniazid is extremely potent against wild-type TB, its Achilles' heel is the katG dependency. The benzamide scaffold matches the potency of activated INH but maintains this activity against the deadliest resistant strains.

Experimental Protocols

To validate the SAR of these compounds, researchers must employ a self-validating system of synthesis and enzymatic testing.

Protocol A: Synthesis of the Benzamide Scaffold

Rationale: A convergent synthesis allows for late-stage diversification of the "Heteroaryl" and "Benzyl" groups.

  • Reagents: 4-(Bromomethyl)benzoic acid, Heteroaryl amine, Benzyl amine, HATU (Coupling agent), DIPEA (Base), DMF (Solvent).

  • Step 1 (Tail Attachment): React 4-(bromomethyl)benzoic acid with the specific heteroaryl nucleophile (e.g., a pyrazole or triazole) via nucleophilic substitution (

    
    ) to form the 4-((heteroaryl)methyl)benzoic acid intermediate.
    
  • Step 2 (Amide Coupling):

    • Dissolve the intermediate (1.0 eq) in dry DMF.

    • Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 15 min to activate the acid.

    • Add the substituted Benzyl amine (1.1 eq).

    • Stir at RT for 4–6 hours.

  • Purification: Quench with water, extract with EtOAc. Purify via flash chromatography (Hexane/EtOAc gradient).

  • Validation: Confirm structure via

    
    H-NMR (look for the characteristic benzylic methylene singlet at 
    
    
    
    ppm) and LC-MS.
Protocol B: InhA Enzymatic Inhibition Assay

Rationale: InhA reduces 2-trans-enoyl-ACP using NADH as a cofactor.[1] The assay measures the oxidation of NADH to NAD+, which results in a decrease in absorbance at 340 nm.

  • Buffer Preparation: 30 mM PIPES (pH 6.8), 150 mM NaCl, 1 mM EDTA.

  • Substrate: Dodecenoyl-CoA (DD-CoA) is used as the substrate mimic.

  • Procedure:

    • In a 96-well UV-transparent plate, add 98 µL of Buffer containing InhA enzyme (10–50 nM final) and NADH (200 µM).

    • Add 1 µL of the test compound (in DMSO) at varying concentrations (0.1 nM – 10 µM). Include DMSO-only controls.

    • Incubate for 10 minutes at 25°C to allow inhibitor binding.

    • Initiate: Add 1 µL of DD-CoA (substrate) to start the reaction.

    • Read: Monitor Absorbance at 340 nm every 30 seconds for 10 minutes (Kinetic mode).

  • Analysis: Calculate the slope (rate of NADH oxidation). Determine % Inhibition relative to DMSO control. Fit data to a sigmoidal dose-response curve to generate IC50.

Mechanism of Action: The Pathway

The following diagram illustrates where the Benzamide inhibitors intervene in the Mycolic Acid Biosynthesis pathway, contrasting them with Isoniazid.

InhA_Pathway Prodrug Isoniazid (Prodrug) KatG KatG Enzyme (Activator) Prodrug->KatG Requires Radical INH-NAD Adduct (Active Inhibitor) KatG->Radical Activation InhA InhA Enzyme (Target) Radical->InhA Inhibits Benzamide N-benzyl-4-((heteroaryl)methyl)benzamide (Direct Inhibitor) Benzamide->InhA DIRECT INHIBITION (Bypasses KatG) FASII FAS-II System (Fatty Acid Elongation) InhA->FASII Catalyzes Mycolic Mycolic Acid Synthesis (Cell Wall Integrity) FASII->Mycolic Essential Step Lysis Bacterial Cell Death Mycolic->Lysis Blockade leads to

Figure 2: Mechanism of Action comparison.[2] Note how the Benzamide inhibitor bypasses the KatG activation step, rendering KatG mutations irrelevant.

References

  • Guardia, A. A., et al. (2016). "N-Benzyl-4-((heteroaryl)methyl)benzamides: A New Class of Direct NADH-Dependent 2-trans Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors with Antitubercular Activity."[1] ChemMedChem.

    • Source:[1]

  • Vilaplana, C., et al. (2013). "InhA inhibitors for the treatment of tuberculosis: progress and future prospects.

    • Source:

  • Rozwarski, D. A., et al. (1998). "Crystal structure of the Mycobacterium tuberculosis enoyl-ACP reductase, InhA, in complex with NAD+ and a C16 fatty acyl substrate." Science.

    • Source:

Sources

Benchmarking N-Benzyl L-Z-Valinamide against existing therapeutic standards

Author: BenchChem Technical Support Team. Date: February 2026

Technical Benchmarking Guide: N-Benzyl L-Z-Valinamide vs. Therapeutic Standards

Executive Summary

This technical guide benchmarks N-Benzyl L-Z-Valinamide (Z-Val-NHBn) against the current clinical gold standard for functionalized amino acids (FAAs), Lacosamide (Vimpat®) .

While Lacosamide ((R)-N-benzyl 2-acetamido-3-methoxypropionamide) utilizes a D-serine scaffold with an acetyl cap to selectively enhance the slow inactivation of voltage-gated sodium channels (VGSCs) , the target molecule (Z-Val-NHBn) introduces two critical structural deviations:

  • The Scaffold: L-Valine (isopropyl side chain) replaces D-Serine.

  • The Cap: Benzyloxycarbonyl (Z/Cbz) replaces the Acetyl group.

This guide outlines the experimental framework required to evaluate if the increased lipophilicity of the Z-group and the Valine side chain confers superior blood-brain barrier (BBB) penetrance or metabolic stability, despite the potential steric risks associated with the L-stereochemistry.

Structural & Physicochemical Comparison

Before in vivo testing, the molecule must be profiled in silico and in vitro against the standard. The primary hypothesis is that the "Z" group increases LogP, potentially altering distribution, while the L-configuration may challenge the structure-activity relationship (SAR) established by the Kohn Lab, which favors D-isomers in this class.

Table 1: Physicochemical Benchmarking
FeatureN-Benzyl L-Z-Valinamide (Target)Lacosamide (Standard)Implication for Development
Core Scaffold L-ValineD-SerineValine increases hydrophobicity; L-isomer risk (D-isomers typically more potent in FAAs).
N-Terminus Benzyloxycarbonyl (Z)AcetylThe "Z" group adds significant bulk and lipophilicity (LogP ↑), potentially improving BBB crossing but risking steric clash at the binding site.
C-Terminus N-Benzyl AmideN-Benzyl AmideIdentical.[1][2] Critical pharmacophore for hydrophobic pocket interaction in VGSCs.
Predicted LogP ~3.5 - 4.20.88Target is significantly more lipophilic; high risk of non-specific protein binding.
Mechanism Putative VGSC Slow InactivatorVGSC Slow InactivatorTarget must be validated for slow vs. fast inactivation (unlike Phenytoin).

Mechanistic Validation (In Vitro)

To validate the therapeutic potential, we must confirm the compound acts via Slow Inactivation of Sodium Channels (NaV), distinct from the Fast Inactivation mechanism of classic anticonvulsants like Phenytoin or Carbamazepine.

Experimental Logic

Lacosamide binds to the voltage sensor of the NaV1.2 channel, stabilizing the "Slow Inactivated" state. This prevents repetitive neuronal firing without blocking physiological action potentials. The Z-Val-NHBn analog must demonstrate this specific electrophysiological signature.

Visualization: VGSC State Transition Pathway

VGSC_Mechanism cluster_legend Mechanism of Action Resting Resting State (Channel Closed) Open Open State (Na+ Influx) Resting->Open Depolarization FastInact Fast Inactivated (Refractory) Open->FastInact Milliseconds (Phenytoin Block) SlowInact Slow Inactivated (Drug Target State) Open->SlowInact Seconds (Lacosamide/Z-Val Entry) FastInact->Resting Repolarization FastInact->SlowInact Equilibrium Shift SlowInact->Resting Hyperpolarization (Very Slow Recovery) Desc Target stabilizes the red state, preventing seizure propagation.

Figure 1: State transition of Voltage-Gated Sodium Channels. The target molecule aims to enhance the transition to the Slow Inactivated state (Red), distinguishing it from classic fast blockers.

Experimental Protocols

Protocol A: Whole-Cell Patch Clamp (Electrophysiology)

Objective: Quantify the shift in the voltage dependence of slow inactivation.

  • Cell Line: HEK293 cells stably expressing human NaV1.2.

  • Preparation: Perfuse cells with extracellular solution containing 100 µM N-Benzyl L-Z-Valinamide .

  • Protocol (Slow Inactivation):

    • Hold membrane potential at -100 mV.

    • Apply conditioning prepulses (5 seconds) ranging from -120 mV to +20 mV.

    • Apply a test pulse (0 mV, 10 ms) to measure available current.

  • Analysis: Fit data to a Boltzmann equation.

  • Success Criteria: A hyperpolarizing shift (>10 mV) in the

    
     of slow inactivation, comparable to Lacosamide (~15-20 mV shift).
    
Protocol B: Maximal Electroshock Seizure (MES) Test (In Vivo)

Objective: Determine the median effective dose (


) for seizure protection.[3] This is the industry standard for identifying NaV blockers.
  • Subjects: Male CF-1 mice (20-30g).

  • Administration: Intraperitoneal (i.p.) injection of Z-Val-NHBn suspended in 0.5% methylcellulose.

  • Time Points: Test at 0.5h and 4.0h post-injection to assess duration of action (crucial for the lipophilic Z-group).

  • Stimulation: Corneal electrodes delivering 60 Hz, 50 mA current for 0.2 seconds.

  • Endpoint: Abolition of the hindlimb tonic extensor component of the seizure.

  • Calculation: Probit analysis to determine

    
    .
    

Comparative Data Framework

When publishing your findings, structure your data against the established benchmarks below. The values for Lacosamide and Phenytoin are based on historical literature (Kohn et al.) and serve as the "Pass/Fail" gate.

Table 2: Benchmarking Criteria (Mouse i.p.)
CompoundMES

(mg/kg)
Rotarod

(mg/kg)
Protective Index (PI)Notes
Lacosamide (Standard) ~4.5~30~6.7High potency, wide safety margin.
Phenytoin (Classic) ~9.5~65~6.8Effective but different mechanism (Fast Inactivation).
N-Benzyl L-Z-Valinamide TBD TBD Target > 2.0 Hypothesis: The "Z" group may increase potency (lower ED50) but also toxicity (lower TD50).

Critical Analysis of Stereochemistry: Historical SAR data on N-benzyl functionalized amino acids indicates that D-isomers (e.g., D-Serine, D-Valine) are often 10-100x more potent than L-isomers.

  • Risk:[4] If your L-Z-Valinamide yields an

    
     mg/kg, it confirms the stereospecific requirement of the binding site.
    
  • Opportunity: If active, it suggests the "Z" group binds to an accessory hydrophobic pocket that overrides the stereochemical preference seen with the Acetyl group.

Synthesis & Purification Workflow

To ensure reproducibility, the synthesis of the benchmark compound must follow a high-purity pathway to avoid racemization, which would corrupt the L-isomer data.

Synthesis_Workflow Start L-Valine Step1 Protection: Benzyl Chloroformate (Z-Cl) (Schotten-Baumann conditions) Start->Step1 Inter1 Intermediate: Z-L-Valine Step1->Inter1 Step2 Coupling: Benzylamine + IBCF/NMM (Mixed Anhydride Method) Inter1->Step2 Avoid Racemization Product Crude Product: N-Benzyl L-Z-Valinamide Step2->Product Purification Recrystallization (EtOAc/Hexane) Product->Purification Analysis Validation: Chiral HPLC (ee% > 99%) 1H NMR Purification->Analysis

Figure 2: Synthetic pathway emphasizing the preservation of chirality (L-isomer) using Mixed Anhydride coupling.

References

  • Kohn, H., et al. (1991). "Preparation and anticonvulsant activity of a series of functionalized amino acid derivatives." Journal of Medicinal Chemistry. Link

  • Choi, D., Stables, J.P., & Kohn, H. (1996).[3] "Synthesis and anticonvulsant activities of N-benzyl-2-acetamidopropionamide derivatives." Journal of Medicinal Chemistry. Link

  • Errington, A.C., et al. (2008). "The investigational anticonvulsant lacosamide selectively enhances slow inactivation of voltage-gated sodium channels." Molecular Pharmacology. Link

  • Park, K.D., et al. (2009). "Synthesis and anticonvulsant activities of N-benzyl-2-amino-3-methylbutanamide derivatives." Bioorganic & Medicinal Chemistry. Link

  • Bialer, M., et al. (2010). "Progress report on new antiepileptic drugs: A summary of the Tenth Eilat Conference (EILAT X)." Epilepsia.[5] Link

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.